Product packaging for dichlorocopper;1,10-phenanthroline(Cat. No.:)

dichlorocopper;1,10-phenanthroline

Cat. No.: B7800319
M. Wt: 314.65 g/mol
InChI Key: PHECBGBJCLDCMF-UHFFFAOYSA-L
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Description

Overview of Coordination Complexes Featuring 1,10-Phenanthroline (B135089) Ligands

1,10-Phenanthroline (phen) is a robust, planar heterocyclic organic compound that serves as a classic bidentate ligand in coordination chemistry. wikipedia.orgresearchgate.netwikipedia.org Its two nitrogen atoms are perfectly positioned to chelate with a single metal ion, forming a stable five-membered ring. researchgate.net This chelating ability allows 1,10-phenanthroline to form strong complexes with a majority of metal ions. wikipedia.org

The versatility of 1,10-phenanthroline and its derivatives is a cornerstone of their importance. researchgate.net These ligands can be modified with various substituents to fine-tune the properties of the resulting metal complexes. wikipedia.org For instance, bulky substituents at the 2 and 9 positions can influence the coordination geometry, favoring trigonal or tetrahedral arrangements. wikipedia.org The electronic properties of the phenanthroline ligand, characterized by its excellent electron-accepting nature, make it particularly adept at stabilizing low-valent metal ions. alfachemic.com

Complexes featuring 1,10-phenanthroline have found applications in diverse fields, including analytical chemistry, where they act as chelating agents, and in homogeneous catalysis. alfachemic.com Furthermore, their ability to interact with biological molecules has spurred research in bioinorganic chemistry. wikipedia.org Some metal-phenanthroline complexes are known to intercalate into DNA, a property that has been explored for potential therapeutic applications. wikipedia.orgnih.gov The rich photophysical and electrochemical properties of these complexes also make them promising candidates for the development of optical materials. alfachemic.com

Significance of Copper(II) in Coordination Chemistry Research

Copper(II) ions are a focal point of research in coordination chemistry due to their intriguing electronic properties and versatile coordination geometries. ontosight.aimdpi.com With a d⁹ electronic configuration, copper(II) complexes often exhibit distinct magnetic and optical characteristics. ontosight.ai The coordination environment of a copper(II) ion can vary significantly, with common geometries including octahedral, square pyramidal, and square planar. ontosight.ai This flexibility allows for the synthesis of a wide range of complexes with tailored reactivities. ontosight.ai

The redox activity of copper, cycling between Cu(I) and Cu(II) states, is central to its role in many chemical and biological processes. mdpi.comresearchgate.net This redox potential is a key feature in the catalytic activity of many copper complexes, which are employed in various oxidation reactions. mdpi.comsigmaaldrich.com In the biological realm, copper(II) complexes are essential components of numerous enzymes, where they participate in electron transport and other vital functions. fiveable.me The inherent biological activity of copper has also led to the investigation of copper(II) complexes for their potential as therapeutic agents. researchgate.netnih.gov The study of copper(II) coordination compounds provides fundamental insights into the mechanisms of both synthetic and biological systems. mdpi.com

Scope of Academic Research on Dichloro(1,10-phenanthroline)copper(II)

Academic research on dichloro(1,10-phenanthroline)copper(II) has primarily focused on its synthesis, structural characterization, and potential applications. The synthesis of this compound is typically achieved by reacting a copper(II) salt with 1,10-phenanthroline in a suitable solvent. researchgate.net

Structural studies, often employing single-crystal X-ray diffraction, have been crucial in elucidating the geometry of the complex. While the stoichiometry suggests a simple mononuclear species, the actual structure can be more complex. For example, related complexes like [Cu(phen)₂Cl]Cl have been shown to possess a distorted trigonal-bipyramidal geometry, where the copper(II) ion is coordinated to four nitrogen atoms from two phenanthroline ligands and one chloride ion. researchgate.netafricaresearchconnects.com In the solid state, these complexes can exhibit intricate packing arrangements stabilized by intermolecular interactions such as π-π stacking. researchgate.net

Spectroscopic techniques, including infrared and UV-Vis spectroscopy, provide further insights into the bonding and electronic properties of dichloro(1,10-phenanthroline)copper(II). africaresearchconnects.com The d-d transitions observed in the electronic spectra are characteristic of the copper(II) center's geometry. mdpi.com Magnetic measurements and electron spin resonance (ESR) studies have also been employed to understand the magnetic properties of this and related copper(II)-phenanthroline complexes. researchgate.netafricaresearchconnects.com

The catalytic potential of dichloro(1,10-phenanthroline)copper(II) has been explored in various organic reactions, including oxidation reactions. sigmaaldrich.com Furthermore, the broader class of copper(II)-phenanthroline complexes has been investigated for their interactions with DNA, suggesting potential applications in biotechnology and medicine. nih.govrsc.org

Interactive Data Table: Properties of Dichloro(1,10-phenanthroline)copper(II)

PropertyValueSource
Molecular Formula C₁₂H₈Cl₂CuN₂ nih.gov
Molecular Weight 314.66 g/mol sigmaaldrich.comsigmaaldrich.com
CAS Number 14783-09-6 sigmaaldrich.comnih.gov
Appearance Solid sigmaaldrich.com
IUPAC Name dichlorocopper;1,10-phenanthroline nih.gov

Interactive Data Table: Selected Bond Lengths and Angles for a Related Complex, [Cu(phen)₂Cl]Cl∙2PABA∙4H₂O

ParameterValueSource
Bond Length (Cu1-N32) 1.989(3) Å researchgate.net
Bond Length (Cu1-N51) 1.988(3) Å researchgate.net
Bond Length (Cu1-N52) 2.067(3) Å researchgate.net
Bond Angle (N32-Cu1-N51) 171.92(12)° researchgate.net
Bond Angle (N32-Cu1-N52) 95.62(11)° researchgate.net
Bond Angle (N51-Cu1-N52) 81.22(11)° researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8Cl2CuN2 B7800319 dichlorocopper;1,10-phenanthroline

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dichlorocopper;1,10-phenanthroline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2.2ClH.Cu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHECBGBJCLDCMF-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl[Cu]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2CuN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14783-09-6
Record name (T-4)-Dichloro(1,10-phenanthroline-κN1,κN10)copper
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14783-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Advanced Preparations of Dichloro 1,10 Phenanthroline Copper Ii

Direct Solution-Phase Synthesis

Direct solution-phase synthesis is the most straightforward and commonly employed method for preparing dichloro(1,10-phenanthroline)copper(II). This approach involves the direct reaction of a copper(II) salt with the 1,10-phenanthroline (B135089) ligand in a suitable solvent at ambient or elevated temperatures.

Optimized Reaction Conditions and Parameters

The successful synthesis of dichloro(1,10-phenanthroline)copper(II) via the solution-phase method relies on the careful optimization of several reaction parameters. A typical procedure involves the reaction of copper(II) chloride with 1,10-phenanthroline. nih.govresearchgate.net The reactants are generally combined in a 1:1 molar ratio to favor the formation of the mononuclear complex. researchgate.net The reaction is often carried out under reflux to ensure complete dissolution and reaction. nih.gov

Table 1: Optimized Parameters for Direct Solution-Phase Synthesis

Parameter Value/Condition Purpose
Copper Source Copper(II) Chloride (CuCl₂) Provides the central Cu(II) ion.
Ligand 1,10-Phenanthroline (phen) Acts as the chelating agent.
Molar Ratio 1:1 (CuCl₂:phen) Promotes the formation of the desired [CuCl₂(phen)] complex. researchgate.net
Solvent Methanol (B129727) (MeOH) Dissolves reactants and facilitates the reaction. nih.gov

| Temperature | Reflux | Increases reaction rate and solubility of reactants. nih.gov |

Solvent Selection and Ligand Solubility Effects

The choice of solvent is a critical factor that significantly influences the outcome of the synthesis. The solvent must effectively dissolve both the copper salt and the 1,10-phenanthroline ligand to allow for a homogeneous reaction mixture. Methanol is a frequently used solvent for this reaction. nih.gov Other polar solvents such as ethanol (B145695) and water-alcohol mixtures can also be employed. dntb.gov.uamdpi.com

The solubility of the 1,10-phenanthroline ligand and the resulting complex is highly dependent on the solvent system. The solvent not only mediates the reaction but also plays a crucial role in the crystallization of the final product. mdpi.com The interplay between the solvent and the complex can even lead to the formation of different solvates, where solvent molecules are incorporated into the crystal lattice. mdpi.com Therefore, careful selection and control of the solvent environment are paramount for obtaining the desired non-solvated, high-purity product. The use of acetonitrile (B52724) has also been noted in the study of copper-phenanthroline complexes, highlighting its influence on the dynamics of the complex in solution. rsc.org

Purification Techniques for High-Purity Product

Obtaining dichloro(1,10-phenanthroline)copper(II) in high purity is essential for its subsequent characterization and application. The purification process typically begins after the reaction is complete and the crude product has precipitated from the solution upon cooling.

Standard purification involves the following steps:

Collection : The solid product is collected from the reaction mixture using techniques such as vacuum filtration or centrifugation. ossila.com

Washing : The collected solid is washed with small portions of the cold reaction solvent or another volatile solvent in which the complex is sparingly soluble. This step removes any unreacted starting materials and soluble impurities. ossila.com

Recrystallization : For achieving high purity, recrystallization is the most effective method. The crude product is dissolved in a minimum amount of a suitable hot solvent (e.g., acetone) and allowed to cool slowly. nih.gov As the solution cools, the solubility of the complex decreases, leading to the formation of well-defined crystals, while impurities remain in the solution. The purified crystals are then collected by filtration.

Solvothermal Synthesis Approaches

Solvothermal synthesis represents a more advanced method for the preparation of crystalline materials. This technique is carried out in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, where the solvent is heated above its boiling point, leading to an increase in autogenous pressure. ossila.comresearchgate.net This method offers excellent control over the nucleation and growth of crystals.

Controlled Crystal Growth Mechanisms

The solvothermal method provides a unique environment for crystal growth that is not accessible under standard atmospheric conditions. The elevated temperature and pressure enhance the solubility of the reactants, facilitating the formation of a supersaturated solution from which crystals can nucleate and grow. researchgate.net The mechanism of controlled crystal growth is governed by several factors:

Temperature and Time : These parameters directly influence the kinetics of crystal nucleation and growth. By carefully controlling the heating profile and reaction duration, the size and quality of the crystals can be tailored. nih.gov

Solvent : The choice of solvent affects the solubility of the precursors and can influence the morphology of the resulting crystals. acs.org

Modulators : Sometimes, small amounts of additives, known as modulators (e.g., acetic acid), are introduced to the reaction mixture. These modulators can compete with the ligand for coordination sites on the metal ion, thereby slowing down the crystallization process and promoting the growth of larger, higher-quality single crystals. nih.gov

Advantages in Crystallinity and Yield

Compared to conventional solution-phase synthesis, the solvothermal method offers significant advantages, particularly concerning the quality of the product.

Table 2: Comparison of Synthesis Methodologies

Feature Direct Solution-Phase Synthesis Solvothermal Synthesis
Crystallinity Often produces microcrystalline powders. Yields highly crystalline products, often suitable for single-crystal X-ray diffraction. researchgate.net
Morphology Control Limited control over particle size and shape. Precise control over crystal size and morphology is possible. researchgate.net
Reaction Conditions Ambient or reflux temperature, atmospheric pressure. Elevated temperature and autogenous pressure in a sealed system. ossila.com

| Yield | Can be high, but product may require extensive purification. | Can result in high yields of pure, crystalline material. |

The primary advantage of solvothermal synthesis is its ability to produce materials with high crystallinity. researchgate.net The conditions of high temperature and pressure promote slow and orderly crystal growth, minimizing defects in the crystal lattice. This is particularly crucial for applications where the structural integrity and uniformity of the material are important, and for obtaining single crystals necessary for definitive structural elucidation by X-ray crystallography.

Advanced Synthetic Strategies and Emerging Techniques

Recent advancements in synthetic chemistry have paved the way for more sophisticated and efficient methods for preparing Dichloro(1,10-phenanthroline)copper(II) and its derivatives. These strategies aim to enhance reaction control, yield, and the introduction of novel functionalities.

Continuous flow chemistry represents an emerging frontier in the synthesis of coordination complexes, offering potential advantages over traditional batch methods, such as improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. While specific literature on the continuous flow synthesis of Dichloro(1,10-phenanthroline)copper(II) is not yet widespread, the principles of this technology are applicable. In a hypothetical flow setup, solutions of a copper(II) salt, such as copper(II) chloride, and 1,10-phenanthroline in a suitable solvent could be continuously pumped and mixed in a microreactor. The controlled environment of the reactor would allow for precise temperature and residence time management, potentially leading to higher purity and more consistent product formation. This method could be particularly advantageous in managing exothermic reactions and minimizing the formation of byproducts.

A key area of advanced synthesis involves the strategic modification of the 1,10-phenanthroline ligand prior to or during complexation. These modifications allow for the tuning of the electronic and steric properties of the resulting copper complex, leading to functionalized derivatives with tailored characteristics. A wide array of synthetic strategies has been developed to functionalize the 1,10-phenanthroline backbone at its various positions. nih.gov

These functionalized ligands can then be reacted with copper(II) chloride to yield a diverse family of derivatives. For instance, the introduction of bulky substituents at the 2 and 9 positions of the phenanthroline ring can influence the coordination geometry and stability of the copper complex. nih.gov Other modifications may include the attachment of bioactive molecules or moieties that enhance solubility or catalytic activity. Mixed-ligand complexes are also a significant area of exploration, where other ligands are introduced to the copper center in addition to 1,10-phenanthroline and chloride, further expanding the functional diversity of these compounds. nih.govrsc.org

Table 1: Examples of Functionalized 1,10-Phenanthroline Ligands and Corresponding Copper(II) Complexes

Functional Group/ModificationPurpose of FunctionalizationExample of Resulting Complex Type
Alkyl or Aryl GroupsSteric hindrance to control coordination geometry[Cu(R-phen)Cl₂]
Amines or AmidesIntroduction of hydrogen bonding sites or further reaction points[Cu(NH₂-phen)Cl₂]
Carboxylic AcidsEnhanced water solubility, potential for further coordination[Cu(HOOC-phen)Cl₂]
Bioactive Molecules (e.g., Fleroxacin)Targeted biological activity[Cu(fleroxacin)(phen)]-type complexes rsc.org

Challenges in Synthesis and Mitigation Strategies

The synthesis of Dichloro(1,10-phenanthroline)copper(II) is not without its challenges. Issues such as ligand degradation and the lability of the chloride ligands can affect the purity and yield of the final product.

The 1,10-phenanthroline ligand can be susceptible to degradation under certain synthetic conditions, particularly through oxidation. The presence of copper(II), a redox-active metal, can catalyze the aerobic oxidation of 1,10-phenanthroline to 1,10-phenanthroline-5,6-dione (B1662461). rsc.orgresearchgate.net This oxidative degradation can be influenced by the presence of oxygen and other oxidizing agents. The formation of radical species, such as hydroxyl radicals, has been implicated in the degradation of DNA by the 1,10-phenanthroline-copper complex, highlighting the potential for such reactive species to be generated and to degrade the ligand itself. nih.govacs.org

To mitigate ligand degradation, several strategies can be employed:

Inert Atmosphere: Conducting the synthesis under an inert atmosphere, such as nitrogen or argon, can minimize the presence of oxygen and thus reduce the likelihood of aerobic oxidation.

Solvent Choice: The choice of solvent can also play a role, with deoxygenated solvents being preferable.

Control of Reactants: Avoiding the unnecessary use of strong oxidizing agents or conditions that promote radical formation is crucial.

The chloride ligands in Dichloro(1,10-phenanthroline)copper(II) can exhibit lability, meaning they can dissociate from the copper center in solution. This can lead to a mixture of species in solution, complicating the isolation of the desired product. The composition of the copper-phenanthroline system in solution is dependent on factors such as pH and the stoichiometric ratio of the reactants. nih.gov

Interestingly, research has shown that the chloride ion can be more strongly coordinated than might be expected. The reaction of CuCl₂ with 2,9-dimethyl-1,10-phenanthroline has been shown to yield a 5-coordinate complex, [Cu(dmp)₂Cl]Cl, where one chloride remains directly bonded to the copper center, rather than the expected [Cu(dmp)₂]Cl₂. acs.org This indicates that the chloride ion is not always readily displaced, even by a chelating ligand.

Strategies for controlling chloride ligand lability and dissociation include:

Solvent Effects: The coordinating ability of the solvent can influence the stability of the copper-chloride bond. In strongly coordinating solvents, solvent molecules may displace the chloride ligands.

Stoichiometry Control: Precise control over the stoichiometry of the copper(II) chloride and 1,10-phenanthroline is essential to favor the formation of the desired dichloro-complex.

Table 2: Factors Influencing Chloride Ligand Lability

FactorInfluence on Chloride LabilityMitigation Strategy
Solvent Polarity/Coordinating AbilityHighly coordinating solvents can promote dissociation.Use of non-coordinating or weakly coordinating solvents.
Reactant StoichiometryExcess phenanthroline may lead to displacement of chloride.Use of a 1:1 molar ratio of CuCl₂ to phenanthroline.
Presence of Other LigandsCompetitive binding can displace chloride.Careful selection of reaction conditions to favor the desired product.

Structural Elucidation and Coordination Environment of Dichloro 1,10 Phenanthroline Copper Ii

Crystal Structure Determination by X-ray Crystallography

X-ray crystallography is the definitive method for elucidating the precise solid-state structure of dichloro(1,10-phenanthroline)copper(II), providing detailed insights into its molecular architecture, the geometry around the central copper ion, and the forces that govern its crystal packing.

The fundamental structural unit of dichloro(1,10-phenanthroline)copper(II) is typically a discrete, monomeric molecule. researchgate.net However, these individual molecules are often assembled into more complex, three-dimensional supramolecular structures through various non-covalent intermolecular interactions. dicames.online While the primary focus is often on the monomeric [Cu(phen)Cl₂] unit, related systems can form more complex architectures such as hydroxo-bridged dinuclear copper(II) complexes. nih.gov The formation of these extended networks is driven by interactions like hydrogen bonding and π–π stacking, which effectively link the monomeric units within the crystal lattice. researchgate.netdicames.online

The copper(II) ion in this complex is known to exhibit a variety of coordination geometries, a characteristic feature of copper's flexible coordination sphere. The specific geometry is highly sensitive to the nature of the ligands and the crystalline environment.

Commonly observed geometries include:

Distorted Square-Planar: In many instances, the copper(II) center is coordinated by the two nitrogen atoms of the 1,10-phenanthroline (B135089) ligand and two chloride ions in a geometry that deviates from ideal square-planar.

Distorted Tetrahedral: Some derivatives, particularly with bulky substituents on the phenanthroline ring like in dichlorido(2,9-dimethyl-1,10-phenanthroline)copper(II), adopt a distorted tetrahedral arrangement. researchgate.net

Square-Pyramidal: Five-coordinate species can form, resulting in a square-pyramidal geometry. This is seen in related structures where an additional ligand, such as a water molecule, occupies the apical position. nih.gov

Distorted Trigonal Bipyramidal: In complexes where a fifth ligand coordinates, such as [Cu(dmp)₂Cl]Cl (where dmp is 2,9-dimethyl-1,10-phenanthroline), the geometry is described as distorted trigonal bipyramidal. acs.orgacs.orgresearchgate.net

Distorted Octahedral: Six-coordinate geometries are also possible, leading to a distorted octahedron, often due to the Jahn-Teller effect which is common for Cu(II) complexes. nih.gov

This variability highlights the coordinative plasticity of the copper(II) ion within this ligand framework. nih.gov

Detailed analysis of bond lengths and angles from X-ray diffraction data provides quantitative insight into the coordination environment. The bond distances between the central copper atom and the coordinating nitrogen (from phenanthroline) and chlorine atoms are key parameters.

In a typical distorted square-planar or tetrahedral geometry, the Cu-N bond lengths are generally found in the range of 1.98 to 2.07 Å, while the Cu-Cl bond lengths are slightly longer, averaging around 2.20 Å. researchgate.net The chelate bite angle of the phenanthroline ligand, N-Cu-N, is typically acute, falling between 80° and 82°. In five-coordinate or six-coordinate geometries, axial bonds are often elongated compared to equatorial bonds due to the Jahn-Teller effect. nih.gov For example, in one cis-octahedral complex, the equatorial Cu-N distances were between 2.0267 and 2.0575 Å, while the axial Cu-N bond was significantly longer at 2.2863 Å. nih.gov

Bond TypeTypical Length (Å)Typical Angle (°)Geometry Context
Cu-N1.98 - 2.07Distorted Square-Planar / Tetrahedral
Cu-Cl~2.20Distorted Square-Planar / Tetrahedral
N-Cu-N80 - 82Chelate ring angle
Cu-N (axial)~2.29Distorted Octahedral

Note: These values represent typical ranges and can vary between specific crystal structures.

The way individual molecules of dichloro(1,10-phenanthroline)copper(II) are arranged in the solid state is dictated by intermolecular forces. Among the most significant are π-π stacking interactions between the aromatic ring systems of adjacent 1,10-phenanthroline ligands. These interactions are crucial in stabilizing the crystal structure and lead to the formation of extended supramolecular networks. researchgate.net The centroid-to-centroid distance between stacked phenanthroline rings is a key indicator of the strength of this interaction, with reported distances around 3.73 Å. researchgate.net In addition to π-π stacking, weaker hydrogen bonds, such as C-H···Cl or C-H···N interactions, can further stabilize the crystal packing. nih.gov In hydrated or solvated crystal structures, C-H···O interactions may also play a role. dicames.online

Ligand Influence on Coordination Geometry and Structural Distortion

The 1,10-phenanthroline ligand is not merely a passive component; its inherent properties significantly influence the final structure of the complex.

Effects of Ligand Substituents on Structural Parameters

A key example illustrating these effects is the comparison between the parent dichlorocopper(1,10-phenanthroline)copper(II) and its substituted analogue, dichlorido(2,9-dimethyl-1,10-phenanthroline)copper(II). In the latter, the presence of methyl groups at the 2 and 9 positions of the phenanthroline ring introduces considerable steric hindrance. This forces a distortion in the coordination geometry around the copper(II) ion.

In dichlorido(2,9-dimethyl-1,10-phenanthroline)copper(II), the copper(II) center adopts a distorted tetrahedral geometry. nih.gov The Cu-N bond lengths average 2.0665 Å, and the Cu-Cl distances average 2.1958 Å. nih.gov The steric clash between the methyl groups and the chloride ligands prevents the complex from adopting a more typical square-planar or octahedral geometry.

In contrast, complexes with substituents at the 5 and 6 positions, such as in [CuCl(dmphen)₂]PF₆ (where dmphen is 5,6-dimethyl-1,10-phenanthroline), exhibit a distorted square-pyramidal geometry. researchgate.net The introduction of electron-donating methyl groups or electron-withdrawing nitro groups at the 5-position also influences the electronic properties and can subtly alter bond lengths and angles. researchgate.net For instance, studies on a series of Cu(5-R-phen)₂(CH₃CN)₂ complexes (where R = NO₂, Cl, H, or Me) show that the electronic nature of the substituent correlates with the redox potential of the complex, which in turn can be related to subtle structural changes.

The following table summarizes key structural parameters for dichlorido(2,9-dimethyl-1,10-phenanthroline)copper(II), providing a clear example of the impact of substitution on the coordination environment. nih.gov

Bond Length (Å) Angle Degree (°)
Cu1-Cl12.1958 (6)N1-Cu1-N1A82.2 (2)
Cu1-N12.0665 (19)N1-Cu1-Cl2100.20 (6)
N1-Cu1-Cl1129.41 (6)
Cl2-Cu1-Cl1102.04 (4)
Symmetry code: (A) -x+1, y, -z+3/2

Structural Analysis of Related Copper(II) Phenanthroline Complexes

A broader examination of related copper(II) phenanthroline complexes reveals a rich diversity in coordination geometries, influenced by the nature of other coordinated ligands and the stoichiometry of the complex.

For instance, when an aqua ligand is present, as in dichloroaquo-(2,9-dimethyl-1,10-phenanthroline)copper(II), the coordination environment is described as a triangular bipyramidal copper(II) complex. researchgate.netresearchgate.net This highlights how even a small, neutral ligand like water can significantly alter the preferred geometry.

In complexes where the chloride ions are replaced by other ligands, such as in the case of amino acid complexes, the structural diversity is further expanded. For example, in a ternary copper(II) complex with 1,10-phenanthroline and L-glutamine, [Cu(Gln)(phen)(H₂O)]NO₃·H₂O, the copper ion is in a distorted square-pyramidal geometry. bohrium.com The equatorial plane is formed by the phenanthroline and glutamine ligands, with a water molecule in the axial position. bohrium.com Similarly, a complex with fleroxacin (B1672770) and 1,10-phenanthroline shows the Cu(II) ion coordinated by the pyridone and carboxylate oxygen atoms of fleroxacin and the two nitrogen atoms of the phenanthroline.

The nature of the counter-ion can also play a role. In [Cu(phen)₂Cl]Cl·6.5H₂O, the copper(II) ion is five-coordinated in a trigonal bipyramidal geometry, with one chloride ion directly bonded to the copper center. researchgate.net This is in contrast to complexes where the chloride is not part of the primary coordination sphere.

The following table provides a comparative overview of the coordination environments in various related copper(II) phenanthroline complexes.

Compound Coordination Geometry Key Structural Features Reference
Dichlorido(2,9-dimethyl-1,10-phenanthroline)copper(II)Distorted tetrahedralSteric hindrance from methyl groups. nih.gov
Dichloroaquo-(2,9-dimethyl-1,10-phenanthroline)copper(II)Triangular bipyramidalPresence of a coordinated water molecule. researchgate.netresearchgate.net
[Cu(phen)₂Cl]Cl·6.5H₂OTrigonal bipyramidalFive-coordinate copper with one bound chloride. researchgate.net
[Cu(Gln)(phen)(H₂O)]NO₃·H₂ODistorted square-pyramidalCoordination with an amino acid and a water molecule. bohrium.com
Aquabis(dichloroacetato-κO)(1,10-phenanthroline-κ² N,N′)copper(II)Distorted square-pyramidalCoordination with dichloroacetate (B87207) and a water molecule. nih.gov

This comparative analysis underscores the remarkable structural flexibility of copper(II) phenanthroline complexes. The interplay between the primary phenanthroline ligand, its substituents, and the nature of other coordinated species and counter-ions allows for the fine-tuning of the metal's coordination environment, leading to a wide array of fascinating molecular architectures.

Advanced Spectroscopic Investigations of Dichloro 1,10 Phenanthroline Copper Ii

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption spectrum of dichloro(1,10-phenanthroline)copper(II) is characterized by several distinct types of electronic transitions that provide information about its molecular structure and bonding. These transitions include charge transfer from the ligands to the central copper atom, transitions between the d-orbitals of the copper ion, and electronic transitions within the 1,10-phenanthroline (B135089) ligand itself.

Ligand-to-Metal Charge Transfer (LMCT) Transitions

In copper(II) complexes involving phenanthroline-based ligands, transitions where an electron is excited from a molecular orbital primarily located on the ligand to one centered on the metal are known as Ligand-to-Metal Charge Transfer (LMCT) transitions. mdpi.com These are often observed as relatively weak absorption bands in the visible region of the spectrum. For copper(II) complexes, these LMCT bands can appear in the 450–600 nm range. mdpi.com

The character of this transition is defined by the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). An LMCT transition occurs when the HOMO is predominantly ligand-based and the LUMO is primarily copper-based. mdpi.com

d-d Electronic Transitions and Their Structural Correlation

The presence of the Cu(II) ion, which has a d⁹ electronic configuration, allows for electronic transitions between its d-orbitals. These d-d transitions are typically weak and appear in the visible region of the spectrum. For some copper(II)-phenanthroline complexes, a d-d transition is observed in the 680-710 nm range. ualg.pt

The energy of these transitions is highly sensitive to the coordination geometry around the copper(II) ion. sci-hub.se Geometries such as distorted square planar, square pyramidal, or five-coordinated trigonal bipyramidal are common for Cu(II) complexes, and each imposes a different splitting pattern on the d-orbital energies. sci-hub.seresearchgate.net Consequently, the position and intensity of the d-d absorption bands can be correlated to the specific stereochemistry of the complex. sci-hub.se For instance, EPR spectroscopy can distinguish between a dx²-y² ground state, typical for elongated octahedral and square pyramidal geometries, and a dz² ground state, found in trigonal bipyramidal arrangements, which in turn correlates with the observed UV-Vis spectra. sci-hub.se

π-π* and n-π* Transitions of the 1,10-Phenanthroline Ligand

The 1,10-phenanthroline ligand itself possesses a rich electronic spectrum due to its aromatic heterocyclic structure. The most prominent absorptions are intense bands in the ultraviolet region, which are attributed to π → π* transitions within the aromatic ring system. nih.gov A strong band is typically observed around 262 nm. researchgate.net Some studies also report the presence of weaker n → π* transitions, which involve the excitation of a non-bonding electron from one of the nitrogen atoms to an anti-bonding π* orbital. globaljournals.orgdergipark.org.tr However, other research suggests that any n-π* transitions have negligible oscillator strength compared to the intense π-π* bands. researchgate.netresearchgate.net

The table below summarizes the electronic transitions typically observed for the free 1,10-phenanthroline ligand.

Transition TypeWavelength (nm)RegionReference
π → π~262UV researchgate.net
π → π250.50UV globaljournals.org
n → πIdentifiedUV globaljournals.orgdergipark.org.tr
π → π~295UV nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying complexes with unpaired electrons, such as dichloro(1,10-phenanthroline)copper(II).

Confirmation of Copper(II) Oxidation State

EPR spectroscopy serves as a definitive tool for confirming the +2 oxidation state of copper in the complex. The Cu(II) ion has a 3d⁹ electron configuration, meaning it possesses one unpaired electron, which makes it EPR active. sci-hub.se The interaction of this unpaired electron with an external magnetic field gives rise to a characteristic EPR spectrum. The precise features of the spectrum, particularly the g-tensor values, are indicative of the electronic environment of the copper ion. sci-hub.se For Cu(II) complexes, a distinction can be made between different ground states based on the g-values. A normal spectrum, where g// > g⊥ > 2.0023, is expected for complexes with a dx²-y² ground state, confirming the paramagnetic Cu(II) center in a specific coordination environment like an elongated octahedron or square pyramid. sci-hub.se

Paramagnetic Species Detection in Frozen Solutions

EPR measurements are often performed on frozen solutions of the complex to obtain detailed information about its magnetic properties without the averaging effects of molecular tumbling. researchgate.netresearchgate.net In frozen solutions at low temperatures (e.g., -150°C to -190°C), the paramagnetic copper(II) species can be readily detected. researchgate.netresearchgate.net The resulting anisotropic spectrum provides principal values of the g-tensor (g// and g⊥) and the hyperfine coupling constant (A//), which reflect the geometry and the nature of the ligand coordination around the copper ion. researchgate.net

The table below presents typical EPR parameters for a related aqueous Cu(II)-phenanthroline complex in a frozen solution, demonstrating the type of data obtained from such an experiment.

SpeciesTemperatureg//A// (cm⁻¹)Reference
[Cu(phen)(H₂O)₃]²⁺ (Species 1)-150 °C2.3170.0167 researchgate.net
[Cu(phen)(H₂O)₃]²⁺ (Species 2)-150 °C2.2600.0172 researchgate.net

Correlation with Coordination Environment and g-values

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the electronic structure of paramagnetic species like copper(II) complexes. The g-tensor values obtained from EPR spectra provide significant insights into the coordination geometry around the central copper ion.

For copper(II) complexes, the relationship g// > g⊥ > 2.0023 is typically indicative of a dx²-y² ground state, which is characteristic of elongated octahedral, square pyramidal, or square planar geometries. sci-hub.se Conversely, a compressed trigonal bipyramidal geometry often results in a dz² ground state, leading to an inverted g-tensor relationship where g⊥ > g// ≈ 2.0023. sci-hub.se

In the case of dichloro(1,10-phenanthroline)copper(II) and related complexes, the coordination environment is often a distorted square pyramidal or trigonal bipyramidal geometry. researchgate.netresearchgate.net For instance, the complex [Cu(phen)₂Cl]Cl·6.5H₂O exhibits a distorted trigonal bipyramidal structure. researchgate.net The EPR spectra of such complexes can be complex, sometimes showing intermediate characteristics with gx > gy > gz, which can be analyzed to determine the relative contributions of the dx²-y² and dz² orbitals to the ground state. sci-hub.se

The specific g-values for [CuCl₂(phen)] can vary depending on the solvent and whether the measurement is taken in the solid state or in solution. researchgate.net These variations reflect subtle changes in the coordination geometry. For example, the EPR spectrum of [CuCl₂(phen)] in a water/glycerol mixture at low temperatures can provide detailed information about the principal values of the g-tensor, which are sensitive to the immediate coordination sphere of the copper(II) ion. researchgate.net

ComplexCoordination Geometryg-Value RelationshipGround State
[Cu(phen)₂Cl]Cl·6.5H₂ODistorted Trigonal Bipyramidal--
Typical Elongated Octahedral/Square PyramidalElongated Octahedral/Square Pyramidalg// > g⊥ > 2.0023dx²-y²
Typical Compressed Trigonal BipyramidalCompressed Trigonal Bipyramidalg⊥ > g// ≈ 2.0023dz²

Vibrational Spectroscopy (IR, FT-IR)

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy, is instrumental in characterizing the coordination of the 1,10-phenanthroline ligand to the copper(II) center and in identifying the metal-ligand vibrational modes.

The coordination of the 1,10-phenanthroline (phen) ligand to the copper ion is confirmed by observable shifts in the vibrational frequencies of the ligand upon complexation. nih.govresearchgate.net The nitrogen atoms of the phenanthroline act as the coordination sites. nih.gov

Key spectral changes include:

C=N and C=C Stretching Vibrations: The stretching vibrations of the C=N and C=C bonds within the phenanthroline ring, typically observed in the 1500-1650 cm⁻¹ region, often shift to different frequencies upon coordination. researchgate.netrsc.org For example, the ν(C=N) band may shift to a lower wavenumber, indicating a decrease in the electron density of the azomethine linkage due to bond formation with the copper ion. materialsciencejournal.orgdntb.gov.ua

Ring Vibrations: The in-plane and out-of-plane ring deformation modes of the phenanthroline ligand are also sensitive to coordination. Shifts in these bands, often found in the 700-900 cm⁻¹ and 1400-1650 cm⁻¹ regions, provide further evidence of complex formation. umich.edu

C-H Vibrations: The out-of-plane C-H bending vibrations of the phenanthroline ligand can also be affected by the coordination environment. nih.gov

Vibrational ModeFree Ligand (phen) (cm⁻¹)[CuCl₂(phen)] Complex (cm⁻¹)Observation
ν(C=N)~1640Shifted to lower frequencyIndicates coordination through nitrogen. materialsciencejournal.orgdntb.gov.ua
Ring VibrationsMultiple bandsShifts in frequency and/or intensityConfirms ligand-metal interaction. umich.edu

Direct evidence of the formation of coordinate bonds between the copper(II) ion and the ligands is provided by the appearance of new vibrational bands in the far-infrared region of the spectrum. These bands are attributed to the stretching vibrations of the newly formed metal-ligand bonds.

ν(Cu-Cl) Vibrations: The copper-chlorine stretching vibration (ν(Cu-Cl)) is also expected in the far-infrared spectrum. The frequency of this vibration can provide information about the nature of the Cu-Cl bond and the coordination environment. For instance, the weakening of the M-X (metal-halogen) bond has been observed when going from a simple metal halide to a coordinated complex.

Vibrational ModeTypical Frequency Range (cm⁻¹)Significance
ν(Cu-N)400 - 500Confirms coordination of the phenanthroline ligand. nih.govmaterialsciencejournal.org
ν(Cu-Cl)-Indicates the presence of a copper-chlorine bond.

Photophysical Properties and Luminescence Studies

The photophysical properties of copper complexes, including their emission characteristics and excited-state behavior, are of significant interest for applications in areas like light-emitting devices and photocatalysis.

Copper(I) complexes with diimine ligands like 1,10-phenanthroline are known to exhibit luminescence, typically from a metal-to-ligand charge transfer (MLCT) excited state. nih.govacs.org While the subject compound is a copper(II) complex, related copper(I) systems provide a valuable framework for understanding potential luminescent behavior. For instance, [Cu(phen)(Johnphos)]BF₄, a copper(I) complex, shows an emission maximum at 580 nm in solution. rsc.org

The emission wavelength and quantum yield are highly sensitive to the specific ligands and the coordination geometry of the complex. nih.gov Steric hindrance around the copper center, introduced by bulky substituents on the phenanthroline ligand, can significantly impact these properties by influencing the geometry of the excited state. nih.govacs.org

ComplexEmission Wavelength (nm)Quantum Yield (Φ)Solvent/State
[Cu(phen)(Johnphos)]BF₄580-Solution
[Cu(Flu-im-Py)(POP)]PF₆583-PMMA film

Upon photoexcitation, copper(I)-phenanthroline complexes typically undergo a transition to an MLCT excited state. acs.org This involves the transfer of an electron from a copper-centered d-orbital to a π* orbital of the phenanthroline ligand. acs.org The excited state, often a triplet state (³MLCT), has a finite lifetime and can decay back to the ground state through radiative (luminescence) or non-radiative pathways. nih.gov

The dynamics of the excited state, including its lifetime, are influenced by several factors:

Geometry Changes: The excited state often has a different preferred geometry compared to the ground state. For example, a tetrahedral ground-state copper(I) complex may distort towards a more planar geometry in the excited state. acs.org The energy barrier for this geometric rearrangement can affect the non-radiative decay rate. nih.gov

Solvent Effects: The surrounding solvent can interact with the excited state, influencing its energy and lifetime. nih.gov

Ligand Effects: The electronic properties of the ligands play a crucial role. For example, the presence of electron-withdrawing or -donating groups on the phenanthroline ligand can modify the energy of the MLCT state and its decay pathways. nih.gov

Transient absorption spectroscopy is a key technique used to study the excited-state dynamics, allowing for the observation of the transient species formed after photoexcitation and the measurement of their decay kinetics. nih.gov

Thermally Activated Delayed Fluorescence (TADF) Phenomena

However, a review of the available scientific literature does not provide specific evidence or detailed studies on the occurrence of TADF in dichloro(1,10-phenanthroline)copper(II). The majority of research on TADF in copper-phenanthroline systems has concentrated on Cu(I) complexes, such as [Cu(N^N)2]+ and [Cu(N^N)(P^P)]+ type complexes. rsc.org In these Cu(I) systems, the emission properties and their temperature dependence were first attributed to luminescence from two thermally equilibrated excited states, a lower triplet metal-to-ligand charge transfer (³MLCT) state and an upper ¹MLCT state. rsc.org The photoluminescence from the ¹MLCT state is now understood to be more accurately described as TADF. rsc.org The efficiency of TADF is heavily dependent on the small energy gap between the S1 and T1 states (ΔE(S1-T1)) and the spin-orbit coupling. rsc.org

Given the d⁹ electronic configuration and different coordination geometry of the copper(II) center in dichloro(1,10-phenanthroline)copper(II) compared to the d¹⁰ configuration of Cu(I) complexes, its excited-state dynamics and potential for TADF would be fundamentally different. The d-d transitions and different excited state deactivation pathways in Cu(II) complexes make the observation of efficient TADF less probable compared to their Cu(I) counterparts. Without direct experimental data or theoretical calculations for dichloro(1,10-phenanthroline)copper(II), any discussion on its TADF properties would be speculative.

Influence of Structural Features and Solvent Media on Photoluminescence

The photoluminescence of copper-phenanthroline complexes is highly sensitive to both the structural modifications of the ligands and the surrounding solvent environment. While specific photoluminescence data for dichloro(1,10-phenanthroline)copper(II) is scarce, general principles derived from related copper complexes can provide insights into the expected behavior.

Structural Features:

The introduction of substituents on the 1,10-phenanthroline ligand can significantly impact the photophysical properties of copper complexes. In related Cu(I) complexes, bulky groups at the 2,9-positions of the phenanthroline ring can enhance luminescence lifetimes. For instance, the introduction of methyl groups at the 3,8-positions of a 2,9-disubstituted phenanthroline ligand in a Cu(I) complex was shown to increase the excited-state lifetime by shielding the metal center from quenching. capes.gov.br The structure of the complex, particularly the coordination geometry around the copper center, plays a crucial role. In the case of five-coordinated chlorocopper(II) complexes with 5,6-disubstituted-1,10-phenanthroline, the geometry can be distorted square-pyramidal, influenced by π-electronic interactions of the phenanthroline frameworks. researchgate.net The crystal structure of the related bis(2,9-diphenyl-1,10-phenanthroline)copper(II) perchlorate (B79767) reveals a flattened tetrahedral geometry. nih.gov These structural variations directly affect the electronic energy levels and, consequently, the photoluminescence characteristics.

Solvent Media:

The solvent environment can profoundly influence the photoluminescence of copper complexes through various mechanisms, including solvent-induced quenching. In many copper(I) phenanthroline complexes, a significant decrease in luminescence intensity and lifetime is observed in coordinating solvents. capes.gov.br This quenching is often attributed to the formation of a non-emissive exciplex, a transient excited-state complex formed between the photoexcited copper complex and a solvent molecule. rsc.org For example, pump-probe X-ray absorption spectroscopy and DFT studies on related Cu(I) complexes have investigated the formation of a five-coordinated exciplex with solvent molecules, which can act as a deactivation pathway for the excited state. rsc.org While direct studies on dichloro(1,10-phenanthroline)copper(II) are not available, it is reasonable to expect that its photoluminescence would also be sensitive to the polarity and coordinating ability of the solvent. The interaction of solvent molecules with the copper center could lead to non-radiative decay pathways, thereby quenching the luminescence.

The following table summarizes the expected influence of structural and solvent factors on the photoluminescence of copper-phenanthroline complexes, based on studies of related compounds.

FactorInfluence on PhotoluminescenceRationale
Bulky Substituents on Phenanthroline Can enhance luminescence intensity and lifetime. capes.gov.brSteric hindrance can protect the excited state from quenching by preventing the close approach of solvent molecules or other quenching species. capes.gov.br
Coordination Geometry Distortions from ideal geometries can alter emission energies and efficiencies. researchgate.netnih.govChanges in bond angles and distances affect the energies of the d-orbitals and the nature of the excited states. nih.gov
Solvent Polarity and Coordinating Ability Can lead to luminescence quenching. capes.gov.brrsc.orgFormation of non-emissive exciplexes with solvent molecules provides a pathway for non-radiative decay. rsc.org

It is important to reiterate that these are general trends observed in related copper-phenanthroline complexes, and dedicated spectroscopic studies on dichloro(1,10-phenanthroline)copper(II) are necessary to elucidate its specific photophysical behavior.

Computational Chemistry and Theoretical Modeling of Dichloro 1,10 Phenanthroline Copper Ii

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the properties of transition metal complexes like dichloro(1,10-phenanthroline)copper(II). aub.edu.lb These calculations offer a balance between computational cost and accuracy, making them suitable for studying the intricate electronic structures of such compounds.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the [Cu(phen)Cl₂] molecule, a process known as geometry optimization. These calculations consistently predict a distorted tetrahedral or square-pyramidal geometry around the central copper(II) ion. nih.govbohrium.comresearchgate.net The copper atom is coordinated to the two nitrogen atoms of the 1,10-phenanthroline (B135089) ligand and two chlorine atoms. researchgate.net In some cases, a water molecule can also coordinate to the copper center, leading to a five-coordinate geometry. rsc.org

The electronic structure of the complex has also been elucidated using DFT. aub.edu.lb The calculations help in understanding the nature of the chemical bonds between the copper ion and the ligands. Studies on related copper(II)-phenanthroline complexes show that the unpaired electron of the Cu(II) ion (a d⁹ system) typically resides in the dₓ²-y² orbital, which is characteristic of square planar or tetragonally distorted geometries. mdpi.com

Below is a table summarizing selected experimental and calculated geometric parameters for similar copper(II) phenanthroline complexes, illustrating the typical bond lengths and angles.

Table 1: Selected Experimental and Calculated Geometric Parameters for Copper(II) Phenanthroline Complexes

Parameter [CuCl₂(C₁₄H₁₂N₂)] researchgate.net Cu(HL)(H₂O)·H₂O mdpi.com
Bond Lengths (Å)
Cu–N 2.0665 (avg) 1.927(2)
Cu–Cl 2.1958 (avg) -
Cu–O (ligand) - 1.885(3)
Cu–O (water) - 1.953(2)

| Coordination Geometry | Distorted tetrahedron | Nearly square |

Note: Data is for dichlorido(2,9-dimethyl-1,10-phenanthroline-κN,N′)copper(II) and a different Cu(II) complex with an acylhydrazone ligand, presented here to provide a general idea of typical bond lengths.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. For [Cu(phen)Cl₂] and related complexes, DFT calculations are used to determine the energies and compositions of these frontier orbitals. researchgate.netresearchgate.netnih.gov

The HOMO is typically located on the metal center and the ligands, while the LUMO is often centered on the phenanthroline ligand. fhsu.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that relates to the molecule's stability and its electronic absorption properties. nih.gov A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity.

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Related Copper Complexes

Complex HOMO (eV) LUMO (eV) HOMO-LUMO Gap (ΔE) (eV) Reference
[Cu(Gln)(phen)(H₂O)]⁺ (in vacuum) α-HOMO: -8.52 α-LUMO: -3.35 5.17 nih.gov
[Cu(Gln)(phen)(H₂O)]⁺ (in water) α-HOMO: -6.71 β-LUMO: -1.82 4.89 nih.gov
[Cu(I)(P^P)(N^N)] (Complex 1) -5.92 -1.91 4.01 nih.gov
[Cu(I)(P^P)(N^N)] (Complex 2) -5.67 -1.71 3.96 nih.gov

Note: This table presents data for related copper(I) and copper(II) complexes to illustrate the typical range of HOMO-LUMO energies and gaps. "Gln" refers to L-glutamine, "P^P" to a bisphosphine ligand, and "N^N" to a diimine ligand.

Charge Density Distribution and Electron Transfer Insights

DFT calculations provide valuable information about the distribution of electron density within the [Cu(phen)Cl₂] molecule. This analysis helps to understand the nature of the bonding and the partial charges on each atom. The copper atom, being a metal, carries a positive charge, while the more electronegative chlorine and nitrogen atoms carry partial negative charges.

The analysis of charge density also offers insights into the potential for electron transfer processes. rsc.org The distribution of the HOMO and LUMO across the molecule can indicate the likely pathways for intramolecular charge transfer upon electronic excitation. In many copper-phenanthroline complexes, the lowest energy electronic transitions are assigned as metal-to-ligand charge transfer (MLCT) transitions, where an electron moves from a metal-centered orbital (HOMO) to a ligand-centered orbital (LUMO). fhsu.edu

Spin–Orbit Coupling (SOC) Effects on Electronic States

For heavy elements like copper, spin-orbit coupling (SOC) can have a significant influence on the electronic states and photophysical properties of the complex. mdpi.com SOC is the interaction between the electron's spin and its orbital motion. In the context of [Cu(phen)Cl₂], SOC can facilitate transitions between electronic states of different spin multiplicities, such as intersystem crossing from a singlet excited state to a triplet excited state.

Theoretical studies on related copper(I) phenanthroline complexes have shown that SOC plays a crucial role in their photoluminescent properties, including thermally activated delayed fluorescence (TADF). mdpi.com The magnitude of the SOC can be calculated using DFT and is a key factor in determining the rates of radiative and non-radiative decay processes. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules. It is a powerful tool for predicting electronic absorption and emission spectra. nih.gov

Prediction of Absorption and Emission Spectra

TD-DFT calculations can predict the energies and intensities of electronic transitions, which correspond to the peaks in the absorption spectrum. For copper-phenanthroline complexes, the calculated spectra often show good agreement with experimental measurements. nih.gov The calculations can help to assign the nature of the observed transitions, for example, as MLCT or ligand-centered (LC) transitions.

Similarly, TD-DFT can be used to model the emission properties of the complex from its excited states. researchgate.net By optimizing the geometry of the complex in its lowest triplet excited state (T₁), the energy of the phosphorescent emission can be calculated. These theoretical predictions are invaluable for understanding the photophysical behavior of [Cu(phen)Cl₂] and for designing new complexes with desired luminescent properties.

Table 3: Predicted Absorption and Emission Data for a Related Copper(I) Complex

Transition Wavelength (nm) Oscillator Strength (f) Nature of Transition Reference
Absorption
S₀ → S₁ 450 0.05 MLCT nih.gov
S₀ → S₂ 420 0.08 MLCT/LC nih.gov
Emission

Note: This table presents representative TD-DFT data for a related copper(I) complex to illustrate the type of information that can be obtained. The specific values for [Cu(phen)Cl₂] would require a dedicated computational study.

Characterization of Electronic Transitions

The electronic absorption spectrum of dichloro(1,10-phenanthroline)copper(II), often denoted as [Cu(phen)Cl₂], is characterized by distinct transitions that provide insight into its molecular orbital structure. Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in assigning these spectral features. rsc.orgresearchgate.net

The spectra typically exhibit two main types of transitions:

d-d Transitions: These are relatively weak absorptions occurring in the visible region of the spectrum. For Cu(II) complexes, which have a d⁹ electronic configuration, these bands correspond to the excitation of an electron from a lower-energy d orbital to a higher-energy d orbital within the copper center. mdpi.com In a distorted square pyramidal or trigonal bipyramidal geometry, as is common for this complex, the d-orbitals are non-degenerate, allowing for these transitions. mdpi.comnih.gov A UV-Vis absorption study of a related complex showed a d-d transition at approximately 740 nm. mdpi.com

Metal-to-Ligand Charge Transfer (MLCT) Transitions: These are intense absorption bands that typically appear in the near-UV or visible region. rsc.orgmdpi.com They involve the transfer of an electron from a metal-centered d orbital to a low-lying π* orbital of the 1,10-phenanthroline ligand. rsc.org TD-DFT calculations confirm that the Highest Occupied Molecular Orbital (HOMO) often has significant Cu(II) d-orbital character, while the Lowest Unoccupied Molecular Orbital (LUMO) is primarily localized on the π* system of the phenanthroline ligand. rsc.org For some copper(II)-phenanthroline derivatives, these MLCT bands can be found around 450 nm. mdpi.com

The precise energies of these transitions are sensitive to the coordination geometry around the copper ion and the nature of the ligands. rsc.org DFT and TD-DFT calculations are crucial for correlating the observed spectral bands with specific electronic excitations, providing a detailed picture of the complex's electronic structure. rsc.org

Table 1: Representative Electronic Transitions in Copper(II)-Phenanthroline Systems This table provides illustrative data based on typical findings for related copper-phenanthroline complexes, as specific values for [Cu(phen)Cl₂] can vary based on the computational model and experimental conditions.

Transition TypeTypical Wavelength Range (nm)AssignmentKey Molecular Orbitals Involved
d-d Transition~650 - 800d(Cu) → d(Cu)HOMO → LUMO (both primarily metal d-orbitals)
MLCT~380 - 450d(Cu) → π(phen)HOMO (metal-centered) → LUMO (ligand-centered)
Ligand-Centered (LC)< 350π(phen) → π(phen)HOMO/HOMO-1 (ligand-centered) → LUMO/LUMO+1 (ligand-centered)

Theoretical Studies on Solvation Effects

The behavior of [Cu(phen)Cl₂] in solution is significantly influenced by its interaction with solvent molecules. Theoretical studies employing implicit and explicit solvation models help to quantify these effects. researchgate.net

Solvation Energy Calculations

Solvation energy represents the energy released or absorbed when a solute is transferred from a vacuum into a solvent. Theoretical calculations, often using implicit solvation models like the Polarizable Continuum Model (PCM), can estimate this value. These models treat the solvent as a continuous dielectric medium, which simplifies the calculation while capturing the bulk electrostatic effects of solvation.

For copper(II) complexes, the stabilization energy upon solvation can be significant. For example, a DFT study on a related aqua-phenanthroline copper(II) complex calculated a stabilization energy of 170.8 kJ/mol when an additional water molecule was coordinated from the solvent environment. nih.gov Such calculations demonstrate the thermodynamic favorability of the complex's interaction with polar solvents. These studies are crucial for understanding the stability and reactivity of the complex in different chemical environments.

Influence of Solvent on Electronic Properties

Solvent molecules can directly influence the electronic properties of [Cu(phen)Cl₂] by altering its coordination sphere and electronic structure. researchgate.netresearchgate.net Solvent molecules, particularly in coordinating solvents like acetonitrile (B52724) or water, can act as ancillary ligands, binding to the copper center. researchgate.netnih.govacs.org This coordination changes the geometry around the copper ion, which in turn affects the d-orbital splitting and, consequently, the energies of the d-d and MLCT transitions. researchgate.net

This phenomenon can lead to solvatochromism, where the color of the solution changes with the solvent due to shifts in the absorption maxima. Theoretical studies have shown that the coordination of a solvent molecule can destabilize certain electronic states, leading to shifts in redox potentials and absorption bands. researchgate.netacs.org For instance, the transition from a four-coordinated state to a five-coordinated state upon solvent binding significantly alters the electronic landscape of the complex. researchgate.net DFT calculations that include an implicit solvation model are essential for accurately predicting the UV-Vis spectra of the complex in solution. researchgate.net

Molecular Dynamics and Docking Simulations

The potential biological activity of copper-phenanthroline complexes has prompted extensive investigation into their interactions with macromolecules like DNA and tRNA using molecular dynamics (MD) and docking simulations. nih.govnih.gov

Interaction with Biological Macromolecules (e.g., DNA, tRNA)

Molecular docking and MD simulations are powerful computational tools used to predict and analyze how [Cu(phen)Cl₂] and related complexes bind to biological targets. nih.govnih.gov These simulations model the dynamic behavior of the complex as it approaches and interacts with the macromolecule, providing insights into the preferred binding sites and conformations.

Studies on similar copper-phenanthroline complexes have shown that they can interact with DNA through several modes. nih.govnih.gov Docking simulations consistently explore various potential binding sites, including the major and minor grooves of the DNA double helix, as well as intercalative binding, where the planar phenanthroline ligand inserts itself between the DNA base pairs. nih.govnih.gov These computational analyses have revealed that for many copper-phenanthroline complexes, binding within one of the grooves is often the most stable configuration. nih.govnih.gov

Analysis of Binding Modes and Interaction Energies

Computational analysis provides detailed information on the specific binding modes and the energies that stabilize the complex-macromolecule adduct.

Binding Modes: For copper-phenanthroline complexes, DFT and docking calculations have suggested that minor-groove binding is often more probable than intercalation or major-groove binding. nih.govacs.org The specific geometry of the complex, including its planarity and steric bulk, plays a crucial role in determining the preferred binding mode. nih.govnih.gov The simulations can reveal the precise orientation of the complex within the DNA groove and identify the key intermolecular interactions.

Interaction Energies: The stability of the complex-DNA adduct is quantified by calculating the binding or interaction energy. These energies are determined by a combination of forces, including:

Electrostatic Interactions: Attraction between the positively charged copper complex and the negatively charged phosphate (B84403) backbone of DNA.

Van der Waals Interactions: Favorable contacts between the complex and the atoms of the DNA groove. nih.gov

Hydrogen Bonding: Possible formation of hydrogen bonds between the complex (or coordinated solvent molecules) and the DNA bases or backbone. nih.gov

Molecular docking analyses have successfully identified hydrogen bonding and hydrophobic interactions as key stabilizing forces in the binding of related copper complexes to proteins and DNA. nih.gov These computational studies are invaluable for rationalizing the observed biological activity and for guiding the design of new metallodrugs with enhanced binding affinity and specificity. nih.govnih.gov

Table 2: Summary of Computational Findings on DNA Interaction This table summarizes general findings from simulation studies of copper-phenanthroline complexes interacting with DNA.

Computational MethodKey FindingPrimary Stabilizing ForcesReference Index
Molecular DockingMinor groove binding is often preferred over major groove or intercalation.Electrostatic attraction, van der Waals forces. nih.govnih.govacs.org
Molecular Dynamics (MD)Analyzes the stability and conformational changes of the complex-DNA adduct over time.Dynamic hydrogen bonding, hydrophobic interactions. nih.govnih.gov
DFT CalculationsCalculates binding energies and elucidates the electronic nature of the interaction.Orbital interactions, charge distribution. nih.govnih.gov

Catalytic Applications and Reaction Mechanisms of Dichloro 1,10 Phenanthroline Copper Ii

Oxidative Carbonylation Reactions

Dichloro(1,10-phenanthroline)copper(II) has demonstrated high efficacy as a catalyst in the oxidative carbonylation of methanol (B129727) to produce dimethyl carbonate (DMC). atlantis-press.comcjcatal.com This reaction is of significant industrial interest as DMC is a green and versatile chemical intermediate. The catalytic performance of Cu(phen)Cl₂ in this process is influenced by the strong σ-π coordination bond between the 1,10-phenanthroline (B135089) ligand and the copper(II) center, which enhances its thermal stability and catalytic activity. atlantis-press.comcjcatal.com

Mechanism of Methanol Carbonylation

While the precise mechanism is a subject of ongoing investigation, a novel reaction mechanism has been proposed for the oxidative carbonylation of methanol catalyzed by Cu(phen)Cl₂. cjcatal.com The process is thought to involve an induction period at the initial stage of the reaction. cjcatal.com The catalytic cycle likely involves the coordination of methanol and carbon monoxide to the copper center, followed by an oxidative process to form the desired dimethyl carbonate. The presence of the phenanthroline ligand is crucial as it stabilizes the copper species and facilitates the key steps of the catalytic cycle. The thermal stability of the complex, with an initial decomposition temperature of 290 °C, is a key factor in its high activity, as it prevents the destruction of the vital σ-π coordination bond at the reaction temperatures. atlantis-press.com

Catalyst Efficiency and Selectivity

Research has shown that Cu(phen)Cl₂ exhibits superior catalytic activity for the synthesis of dimethyl carbonate from methanol compared to other copper-phenanthroline complexes with a higher number of phenanthroline ligands. atlantis-press.com This is attributed to its lower steric hindrance and higher coordination probability. atlantis-press.com Under specific conditions, a high turnover number (TON) and selectivity for DMC can be achieved. For instance, at a reaction temperature of 120 °C, a pressure of 0.2 MPa O₂ and 3.8 MPa CO, and a catalyst concentration of 0.011 mol/L in methanol, a TON of 39.0 mol of DMC per mol of Cu and a selectivity of 98.3% have been reported. atlantis-press.com Further studies have shown that the TON can be increased to 51.5 mol of DMC per mol of Cu at a reaction temperature of 150 °C and a total pressure of 4.0 MPa. cjcatal.com The primary by-product observed in these reactions is typically dimethoxymethane. atlantis-press.com The addition of CuCl as a co-catalyst can further enhance the TON. atlantis-press.com

CatalystInitial Decomposition Temperature (°C)Turnover Number (TON) (molDMC/molCu)DMC Selectivity (%)Reaction Conditions
Cu(phen)Cl₂29039.098.3120 °C, 0.2 MPa O₂, 3.8 MPa CO, 4 h
[Cu(phen)₂Cl]Cl·H₂O2204.7-120 °C, 0.2 MPa O₂, 3.8 MPa CO, 4 h
[Cu(phen)₃]Cl₂·7H₂O1041.5-120 °C, 0.2 MPa O₂, 3.8 MPa CO, 4 h
Cu(phen)Cl₂-51.5-150 °C, 4.0 MPa total pressure, p(CO)/p(O₂) = 19

Selective Oxidation of Hydrocarbons and Organic Substrates

Dichloro(1,10-phenanthroline)copper(II) is also a competent catalyst for the selective oxidation of various hydrocarbons, including cyclohexane (B81311) and toluene (B28343), using environmentally benign oxidants like hydrogen peroxide. researchgate.netsigmaaldrich.cn These reactions are fundamental in converting simple hydrocarbons into more valuable oxygenated products.

Oxidation of Cyclohexane and Toluene

In the presence of hydrogen peroxide as an oxidant, Cu(phen)Cl₂ catalyzes the oxidation of cyclohexane to produce cyclohexanol (B46403) and cyclohexanone, with adipic acid also being formed. researchgate.net Similarly, this complex can effectively catalyze the oxidation of toluene at room temperature. researchgate.net The oxidation of toluene yields products from both side-chain oxidation (benzaldehyde and benzoic acid) and ring oxidation (cresols). researchgate.net The selectivity towards these different products can be influenced by the number of phenanthroline ligands coordinated to the copper center. researchgate.net

SubstrateCatalystOxidantProductsTotal Yield (%)Reaction Conditions
Cyclohexane[Cu(phen)Cl₂]H₂O₂Cyclohexanol, Cyclohexanone, Adipic Acid-25-70 °C
Toluene[Cu(phen)Cl₂]H₂O₂Benzaldehyde, Benzoic Acid, Cresols-Room Temperature

Radical Abstraction Mechanisms

The mechanism of these oxidation reactions is believed to proceed via radical pathways. The copper-phenanthroline complex can interact with the oxidant, such as hydrogen peroxide, to generate reactive radical species. However, it has been suggested that in the oxidation of the cuprous phenanthroline complex by H₂O₂, the hydroxyl radical (OH•) is not formed directly. Instead, the decomposition of a metal-peroxo intermediate is proposed to be the source of the oxidizing species. This mechanistic insight is crucial for controlling the selectivity of the oxidation process. The catalytic system facilitates the abstraction of a hydrogen atom from the hydrocarbon substrate, initiating a radical chain reaction that leads to the formation of the oxygenated products.

Photoredox Catalysis

The field of photoredox catalysis has seen a surge of interest in the use of copper complexes, owing to their favorable photophysical and electrochemical properties. While specific applications of dichloro(1,10-phenanthroline)copper(II) in photoredox catalysis are still emerging, research on closely related copper(II)-phenanthroline complexes, such as [Cu(dap)Cl₂] (where dap is a substituted phenanthroline), has shown their potential as efficient photocatalysts. uni-regensburg.decore.ac.uk These complexes can be activated by visible light to initiate redox reactions. The investigation into the role of the copper(II) oxidation state in the ground state for photoredox catalysis is an active area of research. uni-regensburg.de The general principle involves the photoexcitation of the copper complex, which can then engage in single-electron transfer processes with organic substrates, enabling a wide range of chemical transformations. The inclusion of dichloro(1,10-phenanthroline)copper(II) in screening kits for photoredox reactions further indicates its potential in this rapidly developing field of catalysis. sigmaaldrich.com

Atom-Transfer Radical-Addition (ATRA) Reactions

Dichloro(1,10-phenanthroline)copper(II), often in conjunction with a photosensitizer or under direct irradiation, serves as a catalyst for Atom-Transfer Radical-Addition (ATRA) reactions. These reactions are powerful tools in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The general mechanism involves the initial reduction of the copper(II) precatalyst to a catalytically active copper(I) species.

The catalytic cycle for the ATRA reaction of an alkyl halide (R-X) with an alkene is initiated by the single-electron transfer from the excited state of the copper(I) complex to the alkyl halide. This results in the formation of an alkyl radical (R•) and the corresponding copper(II) halide complex. The alkyl radical then adds to the alkene, generating a new radical intermediate. This intermediate subsequently abstracts a halogen atom from the copper(II) halide complex, regenerating the copper(I) catalyst and yielding the final addition product.

The kinetics of related atom transfer radical polymerization (ATRP) of styrene (B11656) using a bis(1,10-phenanthroline)copper(I) bromide catalyst have been investigated, providing insights into the process. cmu.edu The apparent activation energy for this polymerization was determined to be 75 kJ/mol. cmu.edu It was observed that higher reaction temperatures led to a narrower molecular weight distribution of the resulting polymer, suggesting a more controlled polymerization process. cmu.edu This is attributed to a higher ratio of the propagation rate constant to the termination rate constant and a faster equilibrium between the dormant and active species. cmu.edu

Mechanistic studies involving metallaphotoredox catalysis have been instrumental in understanding these transformations. rsc.org These studies highlight the dual role of the copper catalyst, which participates in both the photoredox and the atom transfer steps.

Wavelength Dependence and Mechanistic Insights

The efficiency and outcome of photocatalytic reactions involving copper-phenanthroline complexes, including ATRA, exhibit a significant dependence on the wavelength of the incident light. rsc.org Research on 2,9-di(aryl)-1,10-phenanthroline copper(I) complexes has shown that photoexcitation into higher-energy electronic states is crucial for catalytic activity. rsc.org

Specifically, excitation into the LUMO+1 (Lowest Unoccupied Molecular Orbital + 1) or LUMO+2 levels of the copper(I) complex is necessary to initiate the catalytic cycle. rsc.org In contrast, direct excitation into the LUMO does not result in any observable catalysis. rsc.org This finding suggests that the higher excited states possess the appropriate energy and electronic configuration to undergo the necessary single-electron transfer to activate the substrate.

A proposed mechanism for the photoredox catalytic cycle in ATRA reactions is as follows:

Photoexcitation: The copper(I)-phenanthroline complex absorbs a photon of appropriate energy (wavelength), promoting an electron to a higher excited state (LUMO+1 or LUMO+2).

Electron Transfer: The photoexcited copper(I)* complex, now a potent reducing agent, transfers an electron to the alkyl halide substrate (R-X), leading to its fragmentation into an alkyl radical (R•) and a halide anion (X⁻). The copper complex is oxidized to its copper(II) state.

Radical Addition: The generated alkyl radical adds across the double bond of an alkene, forming a new carbon-centered radical.

Atom Transfer and Catalyst Regeneration: This new radical abstracts a halogen atom from the copper(II)-halide complex, affording the final product and regenerating the initial copper(I) catalyst, which can then enter another catalytic cycle.

Control experiments have confirmed that both the photocatalyst and light are essential for high conversion rates in these reactions. nih.gov It has been noted that wavelengths longer than 450 nm are often inefficient for these transformations. nih.gov

Electrochemical Catalysis

CO2 Electroreduction Applications

Copper-phenanthroline complexes, including those derived from dichloro(1,10-phenanthroline)copper(II), have emerged as promising precatalysts for the selective electrochemical reduction of carbon dioxide (CO2) to valuable C2 products such as ethylene (B1197577) and ethanol (B145695). rsc.org These reactions are typically carried out using carbon-based electrodes, like carbon paper, in aqueous electrolytes. rsc.org

The in-situ generated copper-phenanthroline species are the active catalysts. The selectivity of the CO2 reduction can be tuned by modifying the phenanthroline ligand and the number of coordinated ligands. For instance, copper complexes with unsubstituted 1,10-phenanthroline tend to favor the production of ethylene with high faradaic efficiency, while complexes with pyridinium-functionalized phenanthroline ligands show higher selectivity towards ethanol. rsc.org The selectivity for C2 products remains high over a wide range of applied potentials. rsc.org

The process generally involves the electrochemical reduction of the Cu(II) precatalyst to Cu(I) and subsequently to Cu(0) nanoparticles on the electrode surface. These copper nanoparticles are believed to be the active sites for CO2 reduction. The phenanthroline ligand plays a crucial role in stabilizing the copper species and influencing the local environment at the electrode surface, thereby directing the reaction pathway towards specific products.

Table 1: Product Selectivity in CO2 Electroreduction using Copper-Phenanthroline Catalysts

Catalyst Precursor/SystemElectrodeMajor C2 ProductFaradaic Efficiency (%)Reference
Copper complexes with non-substituted phenanthrolineCarbon PaperEthylene71.2 rsc.org
Copper complexes with pyridinium-functionalized phenanthrolineCarbon PaperEthanol- rsc.org
Cu2O-derived copper nanoparticlesCopper PlateEthyleneHigh ethylene-to-methane ratios (~8-12) rsc.org

Note: Specific Faradaic efficiency for ethanol was not provided in the source material.

Electrocatalytic Oxidation/Reduction of Organic Molecules

Dichloro(1,10-phenanthroline)copper(II) is a versatile catalyst for the electrocatalytic oxidation and reduction of various organic molecules. It has been shown to catalyze the oxidation of substrates such as methanol, cyclohexane, and toluene. sigmaaldrich.com

In a related application, a heterogenized copper-phenanthroline system has been studied for the oxygen reduction reaction (ORR). nih.gov In this system, phenanthroline is covalently attached to a gold electrode. Upon introduction of a copper(II)-containing electrolyte, a copper-phenanthroline complex forms in situ on the electrode surface. nih.gov Electrochemical reduction of this surface-confined complex leads to the formation of a copper layer that is catalytically active for the ORR. nih.gov The catalytic activity is dependent on the presence of both the copper and the phenanthroline ligand. nih.gov Over time, the organic layer can deteriorate, leading to a decrease in the amount of copper on the electrode and a corresponding loss of catalytic activity. nih.gov

The mechanism of electrocatalytic oxidation often involves the generation of a high-valent copper-oxo species as the active oxidant. The copper(II)-phenanthroline complex is first electrochemically oxidized to a copper(III) species, which then reacts with water or hydroxide (B78521) to form the copper-oxo intermediate. This powerful oxidizing agent can then abstract a hydrogen atom or transfer an oxygen atom to the organic substrate, leading to its oxidation. The copper catalyst is subsequently reduced back to its initial state, completing the catalytic cycle.

Mechanisms of Ligand Exchange and Substitution Reactions

Substitution of Chloride Ligands

The chloride ligands in dichloro(1,10-phenanthroline)copper(II) can be substituted by other ligands, leading to the formation of new coordination complexes. The kinetics and mechanism of such ligand exchange reactions are influenced by several factors, including the nature of the incoming ligand, the solvent, and the presence of additives.

Studies on related copper(II) complexes provide insights into these processes. For instance, the kinetics of ligand exchange in copper(II) complexes with tetradentate Schiff base ligands have been studied spectrophotometrically. nih.gov The reaction rate was found to be first-order with respect to both the copper complex and the incoming ligand. nih.gov The addition of a base like triethylamine (B128534) was found to increase the reaction rate, suggesting that the deprotonation of the incoming ligand is a key step in the mechanism. nih.gov

The structure of the copper-phenanthroline complex itself plays a crucial role in the lability of the chloride ligands. In the related complex, chlorobis(1,10-phenanthroline)copper(II) chloride, the copper center adopts a trigonal bipyramidal geometry with one chloride ion directly coordinated to the copper atom and the other acting as a counter-ion. researchgate.net This suggests that in dichloro(1,10-phenanthroline)copper(II), the two chloride ligands may have different bonding modes and, consequently, different substitution labilities. One chloride may be more tightly bound in the inner coordination sphere, while the other may be more loosely associated or act as a bridging ligand in the solid state, which would be readily displaced in solution. The substitution of the inner-sphere chloride would likely proceed through an associative or dissociative interchange mechanism, depending on the specific reaction conditions and the nature of the incoming ligand.

Formation of New Coordination Complexes

Dichloro(1,10-phenanthroline)copper(II), with the empirical formula C₁₂H₈Cl₂CuN₂, serves as a versatile precursor for the synthesis of a variety of new coordination complexes. Its chemical structure features a copper(II) center coordinated to a bidentate 1,10-phenanthroline ligand and two chloride ions. The reactivity of this compound allows for the substitution of the chloride ligands or the expansion of the coordination sphere, leading to the formation of novel mononuclear, dinuclear, and polynuclear copper(II) complexes with diverse structural motifs and properties.

The synthesis of new coordination compounds from dichloro(1,10-phenanthroline)copper(II) or its in-situ generated equivalent (from sources like copper(II) chloride and 1,10-phenanthroline) has been explored through various synthetic methodologies, including hydrothermal techniques. nih.gov These reactions often involve the introduction of additional ligands, which can be simple monodentate ligands or more complex bridging ligands, leading to structures with varying dimensionalities.

Synthesis of Mixed-Ligand Mononuclear and Dinuclear Complexes

A common strategy for forming new complexes involves the reaction of dichloro(1,10-phenanthroline)copper(II) with other nitrogen-based ligands. This can result in the substitution of the chloride ligands and/or an increase in the coordination number of the copper center. For instance, new copper(II) complexes have been synthesized by reacting the parent compound with ligands such as acetamide, isonicotinamide, imidazole, 4-pyridinecarbonitrile, and theophylline. morressier.com In these resulting complexes, the inner coordination sphere typically retains the 1,10-phenanthroline ligand while incorporating one or more of the new nitrogen-based ligands. morressier.com

Furthermore, the reaction with an additional equivalent of 1,10-phenanthroline can lead to the formation of complexes like [Cu(phen)₂Cl]Cl·6.5H₂O. africaresearchconnects.comresearchgate.net In this complex, the copper(II) ion is five-coordinated, bound to four nitrogen atoms from the two phenanthroline ligands and one chloride ion, resulting in a trigonal bipyramidal geometry. africaresearchconnects.comresearchgate.net The synthesis of a mixed-valence Cu(II)/Cu(I) complex, [CuCl(phen)₂][CuCl₂], has also been achieved under hydrothermal conditions, showcasing the versatility of the starting materials. researchgate.net

The introduction of ligands capable of forming bridges between metal centers can lead to dinuclear or polynuclear structures. For example, the reaction of phosphorylated 1,10-phenanthrolines with hydrated copper(II) nitrate (B79036) can yield dimeric complexes. rsc.org In one such instance, a dimeric complex is formed where two phenanthroline rings are parallel and offset, a result of the formation of two (P)O–Cu bonds. rsc.org

Table 1: Examples of Synthesized Coordination Complexes

Precursor/Starting Materials Added Ligand(s) Resulting Complex Key Structural Features Reference(s)
Dichloro(1,10-phenanthroline)copper(II) 1,10-phenanthroline [Cu(phen)₂Cl]Cl·6.5H₂O Trigonal bipyramidal geometry around Cu(II) africaresearchconnects.comresearchgate.net
Copper(II) chloride, 1,10-phenanthroline 5-(4-carboxyphenoxy)nicotinic acid [Cu(µ-cpna)(phen)(H₂O)]n 1D coordination polymer nih.gov
Copper(II) chloride, 1,10-phenanthroline 5-(3,4-dicarboxylphenyl)picolinic acid [Cu(phen)₂(H₂O)]₂[Cu₂(µ-Hdppa)₂(Hdppa)₂] Discrete tetracopper(II) derivative nih.gov
Dichloro(1,10-phenanthroline)copper(II) Acetamide, Isonicotinamide, Imidazole, 4-Pyridinecarbonitrile, Theophylline New mononuclear Cu(II) complexes Inner coordination sphere contains one 1,10-phenanthroline and at least one nitrogen-based ligand morressier.com
Hydrated copper(II) nitrate, Phosphorylated 1,10-phenanthrolines - [Cu(3,8-Pphen)(NO₃)₂] (Polymorph 3-I) Dimeric complex with (P)O–Cu bonds rsc.org

Formation of Coordination Polymers and Supramolecular Architectures

The use of multifunctional ligands in conjunction with copper(II) and 1,10-phenanthroline can lead to the assembly of extended structures such as coordination polymers. A notable example is the hydrothermal synthesis of a 1D coordination polymer, [Cu(µ-cpna)(phen)(H₂O)]n, from copper(II) chloride, 5-(4-carboxyphenoxy)nicotinic acid (H₂cpna), and 1,10-phenanthroline. nih.gov In this structure, the cpna²⁻ ligand acts as a bridging unit, linking the [Cu(phen)(H₂O)]²⁺ moieties into a one-dimensional chain. nih.gov

Similarly, the reaction involving 5-(3,4-dicarboxylphenyl)picolinic acid (H₃dppa) under hydrothermal conditions yielded a discrete tetracopper(II) derivative, [Cu(phen)₂(H₂O)]₂[Cu₂(µ-Hdppa)₂(Hdppa)₂]. nih.gov The crystal structure of this ionic derivative reveals that the mono- and dicopper(II) units are extended into intricate one-dimensional hydrogen-bonded chains. nih.gov The formation of these complex structures highlights the role of 1,10-phenanthroline not just as a primary ligand but also as a "crystallization mediator" that directs the assembly of the final architecture. nih.gov

Supramolecular arrays can also be formed through the reaction of phosphorylated 1,10-phenanthrolines with copper(II) nitrate. rsc.org For instance, the complex [Cu(3-Pphen)(NO₃)₂]n forms a 1D coordination polymer where the coordination sphere of the copper atom is completed by two oxygen atoms from nitrate anions and an oxygen atom from the phosphoryl group of a neighboring phenanthroline ligand. rsc.org

Table 2: Ligands Involved in the Formation of New Coordination Complexes

Ligand Name Abbreviation Type
1,10-phenanthroline phen Bidentate N-donor
Acetamide - Monodentate N-donor
Isonicotinamide - Monodentate N-donor
Imidazole - Monodentate N-donor
4-Pyridinecarbonitrile - Monodentate N-donor
Theophylline - Monodentate N-donor
5-(4-carboxyphenoxy)nicotinic acid H₂cpna Multifunctional bridging ligand
5-(3,4-dicarboxylphenyl)picolinic acid H₃dppa Multifunctional bridging ligand
3,8-bis(diethoxyphosphoryl)phenanthroline 3,8-Pphen Phosphorylated phenanthroline
3-diethoxyphosphorylphenanthroline 3-Pphen Phosphorylated phenanthroline

Electrochemical Properties and Sensor Development Based on Dichloro 1,10 Phenanthroline Copper Ii

Redox Behavior and Electrochemistry

The redox behavior of dichloro(1,10-phenanthroline)copper(II) is primarily centered around the reversible one-electron transfer between the copper(II) and copper(I) oxidation states. This process is readily investigated using electrochemical techniques, with cyclic voltammetry being a particularly powerful tool for elucidating the thermodynamics and kinetics of the electron transfer.

Cyclic Voltammetry Studies of the Cu(II)/Cu(I) Couple

Cyclic voltammetry (CV) is a key technique used to study the redox behavior of the Cu(II)/Cu(I) couple in dichloro(1,10-phenanthroline)copper(II) and related complexes. In a typical CV experiment, the potential is swept linearly to a set value and then reversed. For [Cu(phen)Cl₂], this reveals a quasi-reversible to reversible redox process corresponding to the Cu(II)/Cu(I) couple. The half-wave potential (E₁/₂) for this process is approximately +0.15 V versus a Saturated Calomel Electrode (SCE) in aqueous environments, demonstrating the influence of the solvent on the redox cycling.

Studies on similar copper-phenanthroline complexes have shown that the characteristics of the cyclic voltammograms are influenced by factors such as the ligand-to-metal ratio. For instance, in solutions of copper and 1,10-phenanthroline (B135089), as the molar ratio of phenanthroline to copper increases, the Cu(I)/Cu(II) redox couple becomes more reversible. nih.gov At a ligand-to-copper ratio greater than 10, the complex behaves like a homogeneous species in voltammetry experiments. nih.gov

In a study of copper-phenanthroline complexes in a pH 4.4 acetate (B1210297) buffer, cyclic voltammograms showed a reduction peak for Cu(II) and oxidation peaks for Cu(I)-phenanthroline and free Cu(0) to Cu(I). electrochemsci.org When the molar ratio of phenanthroline to copper was 2 or greater, the cyclic voltammogram indicated the formation of a 1:2 complex for both copper(I) and copper(II). electrochemsci.org

The table below summarizes representative cyclic voltammetry data for copper-phenanthroline complexes under different conditions.

Complex/SystemExperimental ConditionsObserved PeaksInferences
Dichloro(1,10-phenanthroline)copper(II)Aqueous environmentE₁/₂ ≈ +0.15 V vs. SCE for Cu(II)/Cu(I)Demonstrates the redox cycling of the copper center.
Copper-phenanthrolinepH 4.4 NaAc-HAc buffer, varying Cu:phen ratiosReduction of Cu(II), oxidation of Cu(I)-phen and Cu(0)Formation of 1:1 and 1:2 Cu-phen complexes. electrochemsci.org
[Cu(L)Cl₂] and [Cu(L)Br₂] (L = N,N-dimethyl-4,6-di(pyridin-2-yl)-1,3,5-triazin-2-amine)Ethanolic solutionReversible Cu(II)/Cu(I) couple followed by irreversible Cu(III)/Cu(II) oxidationThe nature of the halide ligand influences the redox potentials. researchgate.net
Diaquabis(1,10-phenanthroline)copper(II)chloridepH 7.0 PBSAnodic peak at +40 mV (Cu(0) to Cu(II)), cathodic peak at -262 mV (Cu(II) to Cu(0))Indicates the deposition of a conductive electroactive polymer film. nih.gov

Oxidation and Reduction Potentials

The oxidation and reduction potentials of dichloro(1,10-phenanthroline)copper(II) are critical parameters that dictate its reactivity in electron transfer processes. These potentials are sensitive to the coordination environment of the copper ion, including the nature of the ligands and the solvent.

For the [Cu(phen)Cl₂] complex, the redox activity is centered on the Cu(II)/Cu(I) couple. The half-wave potential (E₁/₂) for this couple is a measure of the ease of reduction of Cu(II) to Cu(I). In aqueous solutions, this value is approximately +0.15 V vs. SCE. The positive potential indicates that the Cu(II) state is stabilized by the phenanthroline ligand.

Studies on related copper(II) complexes with different ligands have highlighted the variability in redox potentials. For example, in a comparison of two copper(II) complexes with phenanthroline and histidine-containing ligands, [CuL1]+ and [CuL2], the reduction potentials (Epc) were found to be -0.452 V and -0.722 V, respectively. ulisboa.ptresearchgate.net This difference was attributed to the influence of pendant functional groups (carboxylate vs. amide) outside the immediate coordination sphere. ulisboa.ptresearchgate.net

The following table presents a selection of redox potential data for various copper-phenanthroline complexes.

ComplexRedox CouplePotential (V)Reference ElectrodeNotes
[Cu(phen)Cl₂]Cu(II)/Cu(I)E₁/₂ ≈ +0.15SCEIn aqueous environment.
[Cu(L1)]+Cu(II)/Cu(I)Epc = -0.452L1 contains a phenanthroline and histidine moiety with a carboxylate group. ulisboa.ptresearchgate.net
[CuL2]Cu(II)/Cu(I)Epc = -0.722L2 contains a phenanthroline and histidine moiety with an amide group. ulisboa.ptresearchgate.net
[Cu(F₂phen)₂]²⁺Cu(II)/Cu(I)More easily reduced than unsubstituted [Cu(phen)₂]²⁺Fluorine substitution stabilizes the Cu(I) species. nih.gov
[Cu(CF₃)₂phen₂]²⁺Cu(II)/Cu(I)+1.1FcH/FcH⁺Highest potential measured for a mononuclear copper complex with a reversible redox process. nih.gov

Ligand Effects on Redox Activity (e.g., Substituent Influence)

Electron-withdrawing substituents, such as nitro groups (NO₂) or fluorine atoms (F), generally make the reduction of the Cu(II) center more favorable (i.e., they shift the reduction potential to more positive values). nih.govresearchgate.net This is because these groups decrease the electron density on the ligand, which in turn stabilizes the lower oxidation state of the copper (Cu(I)). nih.gov For instance, the introduction of fluorine-containing substituents on the phenanthroline ligand in [Cu(phen)₂]²⁺-type complexes leads to a less negative reduction potential. nih.gov In a striking example, the substitution of the phenanthroline scaffold with trifluoromethyl (CF₃) groups in the 2 and 9 positions resulted in the highest measured reversible redox potential for a mononuclear copper complex, at +1.1 V versus the ferrocene/ferrocenium couple. nih.gov

Conversely, electron-donating substituents, such as amino groups (NH₂), tend to make the reduction of the Cu(II) center less favorable, shifting the reduction potential to more negative values. researchgate.net These groups increase the electron density on the ligand, which provides greater stabilization to the higher oxidation state of the copper (Cu(II)).

The table below illustrates the effect of different substituents on the redox potential of copper-phenanthroline complexes.

Ligand SubstituentEffect on Electron DensityImpact on Cu(II)/Cu(I) Reduction PotentialExample Complex
Electron-withdrawing (e.g., F, CF₃, NO₂)DecreasesShifts to more positive values[Cu(F₂phen)₂]²⁺, [Cu(CF₃)₂phen₂]²⁺
Electron-donating (e.g., NH₂)IncreasesShifts to more negative valuesAmino-substituted phenanthroline copper complexes

These ligand-based modifications of redox potential are crucial for designing copper complexes with specific electrochemical properties for applications such as catalysis and sensor development.

Electron Transfer Processes

The utility of dichloro(1,10-phenanthroline)copper(II) in electrochemical applications is intrinsically linked to the kinetics and mechanisms of its electron transfer reactions. Understanding these processes is essential for optimizing the performance of devices based on this compound.

Investigation of Electron Transfer Kinetics

The kinetics of electron transfer for the Cu(II)/Cu(I) redox couple in dichloro(1,10-phenanthroline)copper(II) and related complexes can be investigated using various electrochemical techniques. The reversibility of the redox process observed in cyclic voltammetry provides qualitative information about the electron transfer rate. A perfectly reversible system exhibits rapid electron transfer, while quasi-reversible or irreversible systems indicate slower kinetics.

The rate of electron transfer can be influenced by the reorganization of the coordination sphere that occurs upon the change in the copper ion's oxidation state. The geometry of Cu(II) complexes is often distorted from ideal geometries due to the Jahn-Teller effect, while Cu(I) complexes typically favor a tetrahedral geometry. The structural rearrangement required during the redox process can impact the activation energy and thus the rate of electron transfer.

Influence of Solvent and pH on Redox Cycling

The solvent and pH of the medium play a critical role in the redox cycling of dichloro(1,10-phenanthroline)copper(II). Aqueous environments are known to promote the Cu(II)/Cu(I) cycling, as validated by cyclic voltammetry. The solvent can influence the stability of the different oxidation states of the copper complex and can also participate in the coordination sphere, thereby affecting the redox potential. nih.gov

The pH of the solution can have a significant impact, particularly when the ligands themselves have acid-base properties or when proton-coupled electron transfer (PCET) processes are involved. For copper complexes with 1,10-phenanthroline-5,6-dione (B1662461) (a derivative of 1,10-phenanthroline), the redox potentials are strongly dependent on the proton concentration. researchgate.net In these systems, the reduction of the dione (B5365651) ligand can proceed via different pathways involving the uptake of protons, with the specific mechanism being pH-dependent. researchgate.net For example, at pH < 4, the reduction of the free dione ligand proceeds via a 2-electron, 3-proton process, while at pH > 4, it follows a 2-electron, 2-proton pathway. researchgate.net When coordinated to copper, the phenanthroline-5,6-dione ligand undergoes a 2-electron, 2-proton reduction. researchgate.net

In a study on a dicopper complex, the catecholase activity, which relies on the redox cycling of copper, was found to be substantially different in acetonitrile (B52724)/water versus methanol (B129727)/water solvent mixtures. nih.gov This highlights the profound influence of the solvent on the electrochemical behavior and related catalytic activity. nih.gov The stability of copper-phenanthroline complexes is also pH-dependent, with high stability being observed over a wide pH range for certain derivatives. ulisboa.ptresearchgate.net

Applications in Electrochemical Sensors

The unique electrochemical properties of dichloro(1,10-phenanthroline)copper(II), arising from the interplay between the copper center and the phenanthroline ligand, have positioned it as a valuable component in the development of sensitive and selective electrochemical sensors. Its ability to participate in redox reactions and its inherent stability make it suitable for a range of sensing applications.

Development of Sensors for Various Analytes

Dichloro(1,10-phenanthroline)copper(II) and its closely related analogues have been successfully incorporated into electrochemical sensors for the detection of a diverse array of analytes, from heavy metal ions to biologically significant molecules.

The detection of heavy metals is a key application. A potentiometric sensor for the determination of mercury(II) and copper(II) ions has been developed, which relies on the formation of insoluble complexes, including [HgCl₂(phen)]. researchgate.net This demonstrates the direct relevance of the dichlorocopper;1,10-phenanthroline structure in sensing. Similarly, a colorimetric sensor utilizing a dibenzo[b,j] rsc.orgnih.govphenanthroline scaffold has shown high selectivity and sensitivity for Cu²⁺ ions, with a detection limit as low as 0.14 μM. mdpi.com

Beyond metal ions, these copper complexes are effective in sensing organic and biological molecules. For instance, a sensor fabricated with a mercuric chloride–1,10-phenanthroline complex has been used for the detection of the diuretic drug brinzolamide (B135381) in athletes' urine. researchgate.net Furthermore, copper-based metal-organic frameworks combined with reduced graphene oxide have been employed to create sensors for environmental pollutants like 2,4-dichlorophenol. nih.gov

A significant area of application is in the detection of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). The unique electronic properties of the copper-phenanthroline moiety can be harnessed to facilitate the electrochemical oxidation of NADH, a crucial coenzyme in cellular metabolism. This has implications for monitoring biological processes and potentially for clinical diagnostics. nih.gov

Table 1: Examples of Analytes Detected Using Dichloro(1,10-phenanthroline)copper(II) and Related Complexes

Analyte Sensor Type Key Principle Detection Limit Linear Range
Mercury(II) (Hg²⁺) Potentiometric Formation of insoluble [HgCl₂(phen)] Not specified Not specified
Copper(II) (Cu²⁺) Colorimetric Complexation with dibenzo[b,j] rsc.orgnih.govphenanthroline 0.14 µM Not specified
Brinzolamide Electrochemical Complexation with HgCl₂–Phen complex Not specified Not specified
2,4-Dichlorophenol Electrochemical Electrocatalytic oxidation on Cu-BTC/rGO 83 x 10⁻⁹ M 1.5 x 10⁻⁶ M to 24 x 10⁻⁶ M
NADH Electrochemical Electrocatalytic oxidation Not specified Not specified

Note: Data for some parameters were not available in the reviewed literature.

Role of Stability and Conductivity in Sensor Performance

The performance of electrochemical sensors based on dichloro(1,10-phenanthroline)copper(II) is critically dependent on the stability and conductivity of the complex. The inherent stability of the complex is a key factor that contributes to the robustness and reliability of the sensor. rsc.org The strong coordination of the bidentate 1,10-phenanthroline ligand to the copper center results in a stable complex that can withstand the electrochemical conditions required for sensing without significant degradation. Research on related copper(II) phenanthroline complexes has demonstrated their high stability across a broad pH range, a crucial characteristic for practical applications in various sample matrices. sigmaaldrich.com

Electrocatalytic Detection Mechanisms

The sensing capabilities of dichloro(1,10-phenanthroline)copper(II)-based sensors are often rooted in the electrocatalytic activity of the copper complex. The mechanism typically revolves around the redox cycling of the copper center between the Cu(II) and Cu(I) oxidation states, which facilitates the oxidation or reduction of the target analyte at a lower overpotential than on a bare electrode.

A prime example is the electrocatalytic reduction of hydrogen peroxide. The mechanism is believed to involve a Fenton-like reaction, where the Cu(I) species, formed by the electrochemical reduction of the Cu(II) complex, reacts with hydrogen peroxide to generate hydroxyl radicals. nih.gov This process is central to the detection of hydrogen peroxide in various applications.

In the context of CO₂ reduction, copper phenanthroline complexes have been shown to be effective electrocatalysts for the conversion of CO₂ to ethylene (B1197577) with high faradaic efficiencies. rsc.org The proposed mechanism involves the stabilization of key intermediates by the copper-phenanthroline complex, thereby directing the reaction pathway towards C-C bond formation.

The electrocatalytic oxidation of NADH is another significant mechanism. The copper(II)-phenanthroline complex can act as a mediator, facilitating the transfer of electrons from NADH to the electrode surface. This process is believed to involve the formation of a ternary complex between the copper center, the phenanthroline ligand, and NADH, followed by the oxidation of NADH and the reduction of the Cu(II) center to Cu(I). The subsequent electrochemical re-oxidation of Cu(I) to Cu(II) completes the catalytic cycle. This redox mediation allows for the sensitive detection of NADH at a lower potential, which can minimize interferences from other electroactive species present in biological samples. The redox potential of the Cu(II)/Cu(I) couple in phenanthroline complexes can be tuned by modifying the ligand structure, which in turn affects the catalytic rate. nih.gov

Table 2: Electrocatalytic Reactions Facilitated by Copper-Phenanthroline Complexes

Reaction Analyte/Substrate Product(s) Key Mechanistic Feature
Reduction Hydrogen Peroxide (H₂O₂) Water (H₂O) Fenton-like reaction involving Cu(I)
Reduction Carbon Dioxide (CO₂) Ethylene (C₂H₄) Stabilization of intermediates, promoting C-C coupling
Oxidation NADH NAD⁺ Redox mediation via Cu(II)/Cu(I) cycle
Reduction Oxygen (O₂) Water (H₂O) 4-electron reduction pathway

Advanced Research on Biological Interaction Mechanisms of Dichloro 1,10 Phenanthroline Copper Ii

Mechanisms of Interaction with Nucleic Acids

Dichloro(1,10-phenanthroline)copper(II) and related complexes primarily exert their biological effects through direct interaction with nucleic acids. The nature of this interaction is multifaceted, involving a combination of binding modes and subsequent chemical reactions that can alter the structure and function of DNA.

DNA Intercalation and π-π Stacking Interactions

One of the prominent mechanisms by which phenanthroline-containing copper complexes interact with DNA is through intercalation. epa.govnih.gov This process involves the insertion of the flat, aromatic phenanthroline ligand between the base pairs of the DNA double helix. nih.govnih.gov This mode of binding is stabilized by π-π stacking interactions between the aromatic system of the phenanthroline ligand and the heterocyclic DNA bases. nih.gov The extensive conjugated system of the phenanthroline ligand facilitates these stacking interactions. nih.gov

While classical intercalation is a proposed mechanism, studies also suggest that these complexes can bind to DNA's minor groove or through partial intercalation. nih.govacs.org Molecular dynamics simulations of related copper-phenanthroline complexes (known as Casiopeínas) have shown that some compounds can cause a base pair to flip open, allowing the complex to move into the resulting cavity, a process driven by favorable binding energy. nih.gov Other simulations show the complex stacking with terminal base pairs. nih.gov The specific mode of binding can be influenced by substituents on the phenanthroline ring, which can modulate the interaction through additional forces like CH/π interactions. rsc.org

Table 1: DNA Binding Characteristics of Phenanthroline Copper Complexes

Interaction Type Description Stabilizing Forces
Intercalation Insertion of the planar phenanthroline ligand between DNA base pairs. epa.govnih.gov π-π stacking between the ligand and DNA bases. nih.gov
Groove Binding Interaction within the major or minor grooves of the DNA helix. acs.orgrsc.org Electrostatic interactions, hydrogen bonds. d-nb.inforsc.org

| Terminal Stacking | The complex stacks on top of the terminal base pairs of a DNA strand. nih.gov | π-π stacking interactions. nih.gov |

Hydrogen Bonding with DNA Phosphate (B84403) Groups

In addition to intercalation and stacking, hydrogen bonding plays a significant role in the association of dichloro(1,10-phenanthroline)copper(II) with DNA. These complexes can form hydrogen bonds with various accessible sites on the DNA molecule. d-nb.inforesearchgate.net Theoretical studies have highlighted that methylated phenanthroline derivatives preferentially form CH/n interactions with the oxygen atoms of the sugar-phosphate backbone and the oxygen and nitrogen heteroatoms of the base pairs. rsc.org This suggests a "key and lock" mechanism where the complex fits precisely to achieve optimal interaction and stabilization. rsc.org Computational studies on related copper complexes have also identified the potential for hydrogen bonds and hydrophobic interactions with DNA molecules. d-nb.infonih.gov

Redox-Mediated DNA Cleavage Mechanisms

A key feature of phenanthroline-copper complexes is their ability to cleave the DNA backbone, a property often referred to as "chemical nuclease" activity. nih.govpsu.edu This cleavage is not hydrolytic but occurs through an oxidative mechanism. epa.govrsc.org The process is a redox-mediated reaction where the copper ion cycles between its Cu(II) and Cu(I) oxidation states. nih.gov The reduction of Cu(II) to Cu(I) is typically facilitated by biological reductants present in the cell. nih.govnih.gov

Once the complex is bound to DNA, the activated copper center can initiate oxidative damage to the deoxyribose sugar moiety. nih.gov Detailed mechanistic studies have shown that this oxidation can occur at multiple positions on the sugar, including C1′, C4′, and C5′. nih.gov The primary degradation pathway often involves oxidation at the C1′ position, leading to the release of the nucleobase and subsequent strand scission. nih.gov The ability of these complexes to cleave supercoiled plasmid DNA into nicked and linear forms is a common method for demonstrating this activity. rsc.org

Table 2: DNA Cleavage Mechanisms by Copper-Phenanthroline Complexes

Cleavage Mechanism Site of Action on Deoxyribose Required Component Outcome

| Oxidative Cleavage | C1', C4', C5' positions. nih.gov | Reductant (e.g., ascorbate, glutathione). nih.govnih.gov | DNA strand scission, release of nucleobases. rsc.orgnih.gov |

Formation of Reactive Oxygen Species (ROS)

The oxidative DNA cleavage is mediated by the generation of highly reactive oxygen species (ROS). nih.govnih.gov The redox cycling of the copper ion in the presence of a reductant and molecular oxygen catalyzes the formation of ROS such as hydroxyl radicals (•OH) and superoxide (B77818) anion radicals (O₂⁻•). nih.govnih.govnih.gov The generation of hydroxyl radicals has been confirmed through electron spin resonance (ESR) spin-trapping experiments in reactions containing Cu(II)-phenanthroline complexes and biological reductants like ascorbic acid and glutathione (B108866) (GSH). nih.gov

These ROS, particularly the hydroxyl radical, are powerful oxidizing agents that can abstract hydrogen atoms from the deoxyribose backbone, initiating the DNA cleavage cascade. nih.govnih.gov The pro-oxidant activity of the copper-phenanthroline complex is highly dependent on its environment; for instance, the formation of an active ternary complex with glutathione can become more populated at the lower pH found in cellular lysosomes, enhancing ROS production. nih.gov

Cellular and Subcellular Interaction Mechanisms

Beyond direct DNA damage, the biological activity of dichloro(1,10-phenanthroline)copper(II) involves interactions with critical cellular organelles, most notably the mitochondria.

Disruption of Mitochondrial Electron Transport Chain Complexes

Recent research has provided compelling evidence that copper-phenanthroline complexes can target and disrupt mitochondrial function. nih.gov Mitochondria, the primary sites of cellular energy production through the electron transport chain (ETC) and oxidative phosphorylation, are a key target. nih.gov

Studies on a series of copper(II)-phenanthroline complexes have shown that they can dysregulate mitochondrial function, leading to increased oxidative damage and compromised mitochondrial health. nih.gov This is evidenced by the upregulation of mitochondrial genes associated with oxidative stress (HMOX), mitochondrial dynamics (DRP1, involved in fission), and protease activity (LON). nih.gov While the precise ETC complexes inhibited by dichloro(1,10-phenanthroline)copper(II) itself are a subject of ongoing investigation, related studies on other mitochondrial inhibitors show that blocking complexes such as Complex I, II, or V can lead to a rapid reduction in mitochondrial respiration and ATP production. nih.govresearchgate.net This disruption of mitochondrial energetics can induce a cellular crisis, ultimately contributing to cell death pathways. nih.govnih.gov

Table 3: Effects of Copper-Phenanthroline Complexes on Mitochondrial Gene Expression

Gene Function Observed Effect Implication
HMOX Heme Oxygenase 1 (Oxidative Stress Response). nih.gov Upregulated. nih.gov Increased oxidative damage. nih.gov
DRP1 Dynamin-related protein 1 (Mitochondrial Fission). nih.gov Upregulated. nih.gov Altered mitochondrial morphology and health. nih.gov

| LON | Lon Peptidase 1 (Mitochondrial Protease). nih.gov | Upregulated. nih.gov | Response to damaged proteins, compromised mitochondrial health. nih.gov |

Modulation of Enzyme Activity (Inhibition/Activation)

Dichloro(1,10-phenanthroline)copper(II) and its analogues have been identified as potent modulators of several key enzymes, a critical aspect of their mechanism of action.

A primary target is the proteasome , a large protein complex responsible for degrading unnecessary or damaged proteins. Specifically, copper-phenanthroline complexes have been shown to inhibit the chymotrypsin-like activity of the human 20S proteasome. nih.govepa.gov This inhibition is crucial, as cancer cells are particularly sensitive to disruptions in the ubiquitin-proteasome pathway. nih.gov The presence of the 1,10-phenanthroline (B135089) ligand appears to facilitate the uptake of copper into tumor cells, leading to more potent proteasome inhibition and the subsequent induction of apoptosis. nih.govresearchgate.net

Another class of enzymes affected are topoisomerases . These enzymes are essential for managing the topological state of DNA during replication and transcription. Certain copper(II) phenanthroline complexes have been reported to exhibit topoisomerase inhibition, which interferes with DNA replication and repair, contributing to their cytotoxic effects. nih.gov

Furthermore, research has demonstrated that a copper-phenanthroline complex can act as a use- and voltage-dependent open-channel blocker of the human skeletal muscle sodium channel (hNav1.4). nih.gov This indicates an interaction with ion channels, suggesting a broader range of enzymatic and protein targets than previously understood. Interestingly, 1,10-phenanthroline alone was also found to be capable of blocking these channels. nih.gov

Enzyme/Protein TargetEffectInvestigated Complex Type
20S ProteasomeInhibition (Chymotrypsin-like activity)Copper(II) complexes with 1,10-phenanthroline nih.govnih.govresearchgate.net
TopoisomeraseInhibitionCopper(II) phenanthroline complexes nih.gov
Sodium Channel (hNav1.4)Open-channel blockadeCu2+(1,10 phenanthroline)3 nih.gov

Induction of Oxidative Damage via Superoxide and Hydrogen Peroxide Pathways

A significant mechanism of action for dichloro(1,10-phenanthroline)copper(II) is the induction of oxidative stress through the generation of reactive oxygen species (ROS). The copper center of the complex can undergo redox cycling, typically involving reduction from Cu(II) to Cu(I) by cellular reducing agents like glutathione. This Cu(I) species can then react with molecular oxygen to produce superoxide radicals (O₂⁻).

The superoxide anion can be subsequently dismutated to hydrogen peroxide (H₂O₂). In the presence of the copper complex, H₂O₂ can participate in Fenton-like reactions, generating highly reactive hydroxyl radicals (•OH). chemicalbook.com These radicals can then cause widespread damage to cellular macromolecules. nih.gov The inhibition of the compound's effects by scavengers of activated oxygen provides strong evidence for the involvement of superoxide and hydrogen peroxide in its biological activity. nih.gov This induced state of oxidative stress can overwhelm the cell's antioxidant defenses, leading to apoptosis. sigmaaldrich.com

Molecular Target Identification and Pathway Modulation

The biological effects of dichloro(1,10-phenanthroline)copper(II) are a direct consequence of its interaction with specific cellular molecules and the subsequent modulation of major biochemical pathways.

Interaction with Specific Cellular Components and Proteins

The chemical properties of dichloro(1,10-phenanthroline)copper(II) facilitate its interaction with a variety of cellular targets.

Deoxyribonucleic Acid (DNA): The planar 1,10-phenanthroline ligand allows the complex to interact with DNA, primarily through intercalation between the base pairs. nih.gov This interaction can disrupt DNA structure and function. Furthermore, the redox activity of the copper center can lead to oxidative cleavage of the DNA strands, causing direct damage. nih.govmdpi.com

Proteins: As discussed, the complex directly interacts with and inhibits enzymes like the proteasome. nih.govresearchgate.net Beyond specific enzymatic targets, studies have shown that upon entering a biological medium, copper-phenanthroline complexes may decompose, with the copper ions and phenanthroline ligands binding to other proteins, such as serum albumin. researchgate.net

Cellular Membranes: The lipophilicity imparted by the phenanthroline ligand can facilitate the interaction of the complex with cellular membranes. This interaction can alter membrane fluidity and may be a key factor in the cellular uptake of the compound. sigmaaldrich.com

Cellular ComponentType of InteractionConsequence
DNAIntercalation, Oxidative CleavageDisruption of DNA replication and transcription, DNA damage nih.govnih.govmdpi.com
Proteins (e.g., Proteasome, Albumin)Direct binding, InhibitionEnzyme inhibition, Transport and sequestration nih.govresearchgate.net
Cellular MembranesAdsorption/IntercalationAltered membrane fluidity, Cellular uptake sigmaaldrich.com

Biochemical Pathway Modulation

The interactions at the molecular level culminate in the modulation of critical cellular pathways, often leading to programmed cell death.

Ubiquitin-Proteasome Pathway (UPP): By inhibiting the chymotrypsin-like activity of the proteasome, the complex disrupts the UPP. nih.gov This pathway is essential for protein homeostasis. Its inhibition leads to the accumulation of misfolded and regulatory proteins, which in turn can trigger apoptotic pathways. nih.govresearchgate.net

Apoptotic Pathways: The combination of DNA damage, proteasome inhibition, and oxidative stress serves as a powerful trigger for apoptosis. nih.govresearchgate.net For instance, proteasome inhibition can lead to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov The generation of ROS also directly initiates apoptotic signaling cascades. sigmaaldrich.com

Redox and Metal Homeostasis: The compound's activity inherently alters the cell's redox balance by generating ROS. sigmaaldrich.com Moreover, the introduction of the copper complex can disrupt the natural homeostasis of metal ions within the cell, affecting the function of copper-dependent enzymes and transport proteins. nih.gov

Materials Science Applications of Dichloro 1,10 Phenanthroline Copper Ii

A Versatile Precursor for Functional Materials Synthesis

Dichloro(1,10-phenanthroline)copper(II) serves as a fundamental building block in the creation of complex functional materials. Its ability to coordinate with various organic ligands allows for the construction of materials with tailored properties, opening up possibilities in areas such as gas storage, separation, and catalysis.

Crafting Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials with exceptionally high surface areas, making them ideal for a variety of applications. While direct fabrication of MOFs using dichloro(1,10-phenanthroline)copper(II) as the primary metal-ligand node is an area of ongoing research, the foundational 1,10-phenanthroline (B135089) ligand is a key component in the synthesis of many MOFs. The chlorine atoms in dichloro(1,10-phenanthroline)copper(II) can be substituted by other ligands, enabling the formation of new coordination complexes that can then be used to construct MOFs. The rigid and planar structure of the 1,10-phenanthroline ligand provides a stable scaffold, which is crucial for creating robust and porous frameworks.

The general strategy for incorporating phenanthroline-based units into MOFs involves the use of multidentate organic linkers that can bridge between the copper-phenanthroline complexes. The resulting MOFs can exhibit interesting properties, such as tunable pore sizes and chemical environments within the pores, which are critical for applications in selective gas adsorption and catalysis.

The Formation and Properties of Coordination Polymers

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. Dichloro(1,10-phenanthroline)copper(II) is an excellent precursor for the synthesis of one-, two-, and three-dimensional coordination polymers. morressier.com The reaction of this copper complex with various bridging ligands can lead to the formation of polymers with diverse topologies and properties.

For instance, a two-dimensional coordination polymer has been synthesized using a copper(II) center, a 1,10-phenanthroline ligand, and a tetracyano-based organic linker. researchgate.net In this structure, the copper ion is coordinated by nitrogen atoms from three different linker molecules, creating extended sheets. These sheets are further linked into bilayers through hydrogen bonds. researchgate.net The resulting material exhibits significant electronic delocalization, a property that could be exploited in electronic devices. researchgate.net The table below summarizes the key structural features of this coordination polymer.

PropertyDescriptionReference
Structure Type Two-dimensional coordination polymer sheets researchgate.net
Metal Center Copper(II) researchgate.net
Primary Ligand 1,10-phenanthroline researchgate.net
Bridging Ligand 1,1,3,3-tetracyano-2-ethoxypropenide researchgate.net
Supramolecular Structure Bilayers formed by hydrogen bonding between sheets researchgate.net

The ability to form such well-defined polymeric structures highlights the importance of dichloro(1,10-phenanthroline)copper(II) as a versatile building block in crystal engineering and materials design.

Building Blocks for Nanomaterials and Thin Films

The application of dichloro(1,10-phenanthroline)copper(II) extends to the realm of nanotechnology, where it has been used in the synthesis of nanomaterials with controlled morphologies. While the synthesis of thin films from this specific precursor is a developing area, its utility in creating nanostructures is well-documented.

Research has demonstrated the synthesis of micro- and nanorod-like structures of copper(II) phenanthroline complexes through a liquid-phase precipitation method. Although this study used copper sulfate (B86663) and 1,10-phenanthroline as starting materials, it highlights the tendency of copper-phenanthroline systems to form well-defined nanostructures. The morphology and size of these nanorods can be controlled by adjusting reaction parameters such as pH and temperature. The resulting nanomaterials exhibit interesting photoluminescent properties.

Engineering Photosensitive Materials

The interaction of dichloro(1,10-phenanthroline)copper(II) and its derivatives with light has led to their application in the development of photosensitive materials. These materials have potential uses in photocatalysis and photoluminescent devices.

Driving Chemical Reactions with Light: Photocatalysis

Copper complexes, in general, are gaining attention as less expensive and more abundant alternatives to precious metal-based photocatalysts like ruthenium and iridium. beilstein-journals.org While much of the research has focused on copper(I) complexes, copper(II) complexes such as dichloro(1,10-phenanthroline)copper(II) can serve as stable precursors for the active copper(I) photocatalyst. researchgate.net

The general mechanism for photocatalysis involving a copper(II) precursor involves an initial reduction of Cu(II) to Cu(I) upon irradiation with visible light. beilstein-journals.org This photo-generated Cu(I) species is the active catalyst that can then participate in various organic transformations, such as atom transfer radical addition (ATRA) reactions. researchgate.netnih.govresearchgate.net For example, a substituted version of dichloro(1,10-phenanthroline)copper(II), specifically [CuII(dmp)2Cl]Cl (where dmp is 2,9-dimethyl-1,10-phenanthroline), has been successfully used as a precatalyst for a range of ATRA reactions. researchgate.net The performance of this system is summarized in the table below.

Reaction TypeSubstrateProduct YieldCatalyst SystemReference
Atom Transfer Radical AdditionStyrene (B11656) and Perfluoroalkyl IodideHigh[CuII(dmp)2Cl]Cl researchgate.net
Decarboxylative Coupling-Efficient[CuII(dmp)2Cl]Cl researchgate.net
Appel Reaction-Efficient[CuII(dmp)2Cl]Cl researchgate.net

The use of a stable Cu(II) precursor offers practical advantages, including ease of handling and cost-effectiveness, making copper-based photocatalysis a more viable option for large-scale chemical synthesis. researchgate.net

Harnessing Light Emission: The Role in Photoluminescence

The rigid and aromatic nature of the 1,10-phenanthroline ligand makes its metal complexes, including those of copper, promising candidates for luminescent materials. rsc.org The photoluminescent properties of these complexes are often attributed to metal-to-ligand charge transfer (MLCT) transitions.

Studies on various d10 metal complexes with a derivative of 1,10-phenanthroline have shown that these materials can exhibit photoluminescence in the blue-green region of the visible spectrum. nih.gov The emission properties can be tuned by changing the metal ion, demonstrating that the ligand's electronic structure plays a crucial role in the luminescent behavior. nih.gov Furthermore, research on protonated forms of 1,10-phenanthroline and its derivatives in solution has revealed that their fluorescence spectra can be significantly altered, with new, longer-wavelength emission bands appearing upon protonation. rsc.org This suggests that the photoluminescent properties of materials derived from dichloro(1,10-phenanthroline)copper(II) could be sensitive to their chemical environment, a feature that could be exploited in sensing applications. The inherent, albeit weak, fluorescence of the 1,10-phenanthroline molecule itself can be significantly enhanced and modified through coordination with metal ions and chemical modifications, making it a versatile platform for designing luminescent materials. rsc.org

Supramolecular Chemistry and Assembly of Dichloro 1,10 Phenanthroline Copper Ii Systems

Self-Assembly Principles and Strategies

The self-assembly of dichloro(1,10-phenanthroline)copper(II) is largely dictated by the inherent properties of its constituent parts: the central copper(II) ion, the two chloride ligands, and the rigid, planar 1,10-phenanthroline (B135089) ligand. The 1,10-phenanthroline ligand, with its extensive aromatic system, plays a pivotal role in directing the formation of ordered supramolecular structures. nih.govmdpi.com Its flat surface predisposes the complex to assemble through π-π stacking interactions. nih.govmdpi.com

The coordination geometry around the copper(II) ion is also a key factor. While often exhibiting a distorted square-planar geometry, other coordination numbers and geometries, such as square-pyramidal or trigonal bipyramidal, can be adopted depending on the surrounding chemical environment and the presence of additional ligands or solvent molecules. nih.govsmolecule.com This flexibility allows for the formation of diverse and complex supramolecular architectures.

Strategies for controlling the self-assembly process often involve the introduction of other molecules or ions that can participate in non-covalent interactions. For instance, the use of solvothermal methods with co-ligands like deprotonated trimesic acid can lead to the formation of two-dimensional infinite hexagonal hydrogen-bonded structures. nih.gov

Non-Covalent Interactions in Supramolecular Architectures

Non-covalent interactions are the driving force behind the formation of stable and well-defined supramolecular assemblies of dichloro(1,10-phenanthroline)copper(II). These weak interactions, including hydrogen bonding and π-π stacking, govern the spatial arrangement of the individual complex units, leading to the creation of higher-order structures. smolecule.com

Hydrogen Bonding Networks

In more complex systems, hydrogen bonding can lead to the formation of extensive networks. For instance, mixed-ligand Cu(II) complexes with deprotonated trimesic acid and phenanthroline-type ligands can form 2-D infinite hexagonal hydrogen-bonded structures with additional trimesic acid molecules. nih.gov These networks can be quite intricate, with layers of the copper complex interspersed with layers of the co-ligand, all held together by a topologically identical hydrogen-bonding network. nih.gov

Aromatic π-π Stacking and Offset Face-to-Face Overlaps

The planar nature of the 1,10-phenanthroline ligand makes π-π stacking interactions a dominant feature in the supramolecular assembly of its copper(II) complexes. nih.govsmolecule.com These interactions occur between the aromatic rings of adjacent phenanthroline ligands, contributing significantly to the stability of the resulting crystalline structures. smolecule.com

In many crystal structures, these π-π interactions are characterized by centroid-centroid distances between the aromatic rings. For example, in aqua-bis(dichloro-acetato-κO)(1,10-phenanthroline-κN,N')copper(II), a centroid-centroid distance of 3.734 (2) Å is observed. nih.gov These stacking interactions can lead to the formation of one-dimensional pillars within the crystal lattice. nih.gov The arrangement of these stacks can vary, with some exhibiting short interplanar distances, suggesting strong π-π interactions. researchgate.net

Formation of Extended Chains and Polymeric Structures

The ability of dichloro(1,10-phenanthroline)copper(II) units to link together through various interactions can result in the formation of extended one-dimensional chains and polymeric structures. These structures are a direct consequence of the interplay between coordination bonds and non-covalent interactions.

One example is a one-dimensional coordination polymer where a bridging anion connects adjacent chlorido(1,10-phenanthroline)copper(II) units. nih.gov In this specific case, the bridging ligand leads to the propagation of chains within the crystal. nih.gov The orientation of the 1,10-phenanthroline ligands in adjacent units is also noteworthy, with a significant dihedral angle between them. nih.gov

Design of Multicomponent Supramolecular Systems

The principles of self-assembly and non-covalent interactions can be harnessed to design more complex, multicomponent supramolecular systems based on dichloro(1,10-phenanthroline)copper(II). These systems involve the co-crystallization of the copper complex with other molecular building blocks, leading to novel architectures with potentially new properties.

The design of such systems relies on the predictable nature of certain non-covalent interactions. nih.gov For instance, the tendency of the 1,10-phenanthroline ligand to form π-stacked pillars can be exploited to create organized assemblies. nih.gov By introducing other components capable of specific interactions, such as hydrogen bonding, it is possible to create intricate and well-defined multi-component frameworks.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways

The development of new synthetic methodologies for dichlorocopper;1,10-phenanthroline (B135089) and related complexes is shifting towards more efficient, sustainable, and environmentally benign processes. While conventional synthesis methods, often involving the reaction of a copper(II) salt with 1,10-phenanthroline in a solvent like ethanol (B145695), are well-established, they are being superseded by advanced techniques. zenodo.orgresearchgate.net

A significant emerging paradigm is the use of microwave-assisted synthesis. zenodo.org This approach offers substantial advantages over conventional heating, including dramatically reduced reaction times, simpler reaction conditions, and often higher yields. zenodo.orgmdpi.com The application of microwave energy can facilitate the rapid and efficient formation of copper-phenanthroline complexes. zenodo.orgnih.gov

Furthermore, the principles of "green chemistry" are increasingly influencing synthetic design. researchgate.net This involves the use of eco-friendly solvents, reducing the generation of hazardous byproducts, and employing energy-efficient methods. nih.govyoutube.com Future research will likely focus on adapting green synthesis protocols, such as those used for creating copper nanoparticles from plant extracts, to the production of dichlorocopper;1,10-phenanthroline, minimizing environmental impact. researchgate.netnih.gov

Synthetic MethodKey CharacteristicsReported AdvantagesReference
Conventional SynthesisReaction of CuCl₂·2H₂O with 1,10-phenanthroline in a solvent like ethanol with heating.Well-established and understood procedure. zenodo.org
Microwave-Assisted SynthesisUse of microwave irradiation as an energy source to drive the complexation reaction.Shorter reaction times, high yields, simple conditions, reduced environmental impact. zenodo.orgmdpi.com
Green Chemistry ApproachesEmploys eco-friendly materials and conditions, such as plant extracts or water as a solvent.Cost-effective, sustainable, and reduces toxic byproducts. researchgate.netnih.gov

Advanced Spectroscopic and Structural Characterization Techniques

A precise understanding of the molecular structure and electronic properties of this compound is fundamental to predicting its reactivity and function. While standard techniques such as Infrared (IR) and UV-Visible spectroscopy, magnetic susceptibility, and elemental analysis provide valuable initial data, future research is leveraging more sophisticated methods for deeper insights. zenodo.org

Single-crystal X-ray diffraction stands as a definitive technique for elucidating the three-dimensional atomic arrangement of the complex. Studies on related copper-phenanthroline compounds have used this method to reveal detailed coordination geometries, such as distorted square-pyramidal or trigonal-bipyramidal structures, and to characterize the precise bond lengths and angles between the copper center, the phenanthroline ligand, and the chloride ions. researchgate.netulisboa.pt

Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful tool, particularly suited for studying paramagnetic Cu(II) complexes. EPR provides detailed information about the electronic environment of the unpaired electron on the copper ion, offering insights into the coordination geometry and the nature of the metal-ligand bonding. ulisboa.pttezu.ernet.in Future investigations will continue to rely on these advanced techniques to correlate structural features with the chemical and biological activity of the complex.

TechniqueInformation ProvidedSignificanceReference
Single-Crystal X-ray DiffractionPrecise 3D molecular structure, bond lengths, bond angles, and coordination geometry.Provides definitive structural proof and reveals subtle geometric distortions. researchgate.netulisboa.pt
Electron Paramagnetic Resonance (EPR)Details on the electronic structure of the Cu(II) center and its coordination environment.Essential for understanding the redox properties and electronic behavior of the complex. ulisboa.pttezu.ernet.in
UV-Visible SpectroscopyInformation on the d-d electronic transitions of the copper ion.Confirms the coordination environment and complex formation. zenodo.orgulisboa.pt
Mass Spectrometry (ESI-MS)Confirms the molecular weight and composition of the complex.Verifies the identity and purity of the synthesized compound. ulisboa.pt

Predictive Modeling and Machine Learning in Complex Design

Computational chemistry is becoming an indispensable tool for studying coordination complexes. Density Functional Theory (DFT) calculations, for instance, have been successfully used to model the geometry and electronic properties of copper(II)-phenanthroline systems. ulisboa.pt These theoretical models allow researchers to predict structures, spectroscopic properties, and reaction energetics, providing a computational lens that complements experimental findings.

Looking forward, the integration of machine learning (ML) represents a new paradigm in the design of metal complexes. By training algorithms on large datasets of known copper complexes and their measured properties, ML models could learn the complex structure-property relationships. This predictive power could be harnessed to:

Rapidly screen virtual libraries of modified this compound derivatives for desired electronic or catalytic properties.

Suggest novel ligand modifications to optimize the complex for specific applications.

Accelerate the discovery of new complexes with enhanced stability or reactivity, reducing the need for laborious trial-and-error synthesis.

Integration with Nanotechnology for Advanced Applications

The convergence of coordination chemistry and nanotechnology opens up exciting possibilities for creating advanced functional materials. Future research will explore the integration of this compound with various nanostructures to develop novel hybrid materials.

One promising direction is the loading of the complex onto high-surface-area supports like zeolites or other nanomaterials . This approach can enhance catalytic activity and stability, as demonstrated by studies on CuO nanoparticles supported on zeolite-Y, which showed significant catalytic efficiency. tezu.ernet.in Immobilizing this compound on such supports could create robust and recyclable catalysts.

Another area of exploration is the formulation of nanoparticles containing the complex. Methodologies for the green synthesis of copper nanoparticles could be adapted to create nanocarriers for this compound. nih.govresearchgate.net Such nano-formulations could have applications in targeted drug delivery, where the overexpression of copper transporters in certain cancer cells could be exploited.

Elucidation of Complex Reaction Mechanisms at the Molecular Level

A deep understanding of the reaction mechanisms is crucial for optimizing the applications of this compound, particularly in catalysis and biology. Future research will employ a combination of kinetic studies and advanced analytical techniques to map out the elementary steps of its reactions at a molecular level.

In catalysis, techniques like cyclic voltammetry (CV) and in-situ spectroscopy can be used to probe the redox behavior of the copper center during catalytic cycles, such as in oxidation reactions. tezu.ernet.in Identifying the active catalytic species and understanding the electron transfer processes are key goals.

In the biological realm, the interaction of copper-phenanthroline complexes with DNA is a major area of focus. nih.govnih.govnih.gov While it is known that such complexes can cleave DNA, future studies must move beyond demonstrating this activity to elucidating the precise mechanism. This involves identifying the specific type of DNA damage, understanding the role of reactive oxygen species (ROS), and characterizing the binding mode (e.g., intercalation, groove binding) in molecular detail.

Fundamental Investigations into Biological Signal Transduction

Building on mechanistic studies, a significant future direction is to investigate how this compound affects cellular signaling pathways. Copper is an essential metal involved in numerous biological processes, and its dysregulation is linked to various diseases. nih.gov Copper complexes can perturb these native pathways, a property that can be harnessed for therapeutic purposes.

Future fundamental research will aim to answer questions such as:

Does this compound modulate the activity of key signaling proteins, such as kinases or phosphatases?

How does its ability to interact with DNA and potentially generate ROS impact gene expression and cellular stress responses? ulisboa.pt

Can the complex interfere with copper-dependent enzymes involved in angiogenesis or metastasis, processes critical to tumor growth? nih.gov

By using techniques from molecular and cell biology, researchers can trace the downstream effects of the complex within the cell, providing a more complete picture of its biological activity and identifying specific molecular targets.

Q & A

Q. What are the optimal synthetic routes for preparing dichlorocopper complexes with 1,10-phenanthroline ligands?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions using 2,9-dichloro-1,10-phenanthroline as a precursor. For example, coupling with aryl boronic acids in the presence of Pd catalysts (e.g., Pd₂dba₃) and ligands (e.g., PPh₃) under basic conditions yields substituted phenanthrolines. Purification via column chromatography (CH₂Cl₂/MeOH gradients) followed by recrystallization (e.g., from hot toluene) ensures high-purity products .

Q. How should researchers characterize dichlorocopper-1,10-phenanthroline complexes?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C) for structural elucidation of substituents .
  • X-ray crystallography to confirm coordination geometry and ligand arrangement .
  • IR spectroscopy to identify functional groups (e.g., C=O, N–Cu bonds) .
  • Elemental analysis to verify stoichiometry .

Q. What factors influence the solubility of 1,10-phenanthroline in various solvents?

1,10-Phenanthroline is soluble in polar solvents like methanol (500 µg/mL) and water (3 mg/mL), with solubility enhanced in acidic buffers (e.g., acetic acid-sodium acetate, pH 3). Hydrated forms (e.g., monohydrate) show reduced solubility in non-polar solvents compared to anhydrous variants .

Q. What methods are recommended for preparing 1,10-phenanthroline solutions for spectrophotometric analysis?

Dissolve 0.5 g of 1,10-phenanthroline in acetic acid-sodium acetate buffer (pH 3) and dilute to 100 mL for a 5 g/L solution. For trace-metal analysis, use anhydrous forms to avoid interference from water .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for substituted 1,10-phenanthroline-copper complexes?

Discrepancies in NMR or IR spectra may arise from dynamic equilibria (e.g., ligand exchange) or polymorphism. Cross-validate using:

  • Single-crystal XRD to confirm solid-state structures .
  • Cyclic voltammetry to assess redox behavior and ligand stability .
  • High-resolution mass spectrometry (HRMS) for exact mass confirmation .

Q. What strategies improve the catalytic efficiency of dichlorocopper-phenanthroline complexes in oxidation reactions?

  • Introduce electron-donating substituents (e.g., methoxy groups) at 2,9-positions to enhance electron density at the Cu center, improving redox activity .
  • Optimize reaction conditions (e.g., solvent polarity, temperature) to stabilize transition states .

Q. How does ligand functionalization impact the redox properties of dichlorocopper-phenanthroline complexes?

Substituents alter the ligand’s π-accepting ability, modulating the Cu(I)/Cu(II) redox potential. For example:

  • Electron-withdrawing groups (e.g., Cl, Br) lower the Cu(II) reduction potential.
  • Bulky substituents (e.g., aryl groups) sterically hinder ligand reorganization, stabilizing specific oxidation states .

Q. How to design experiments to study the electronic effects of substituents on 1,10-phenanthroline in copper complexes?

Combine computational modeling (DFT calculations) with experimental

  • Calculate HOMO/LUMO energies to predict ligand-metal charge transfer.
  • Correlate spectroscopic shifts (e.g., UV-Vis absorption maxima) with substituent Hammett parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.